molecular formula C9H14O4 B6605099 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid CAS No. 2172582-08-8

1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid

Cat. No.: B6605099
CAS No.: 2172582-08-8
M. Wt: 186.20 g/mol
InChI Key: RNCHWKMBSOTENJ-UHFFFAOYSA-N
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Description

1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid (CAS 2172582-08-8) is a high-purity chemical compound offered for research and development purposes. It features a molecular formula of C9H14O4 and a molecular weight of 186.21 g/mol . The compound is characterized by a cyclopropane ring bearing a carboxylic acid group, which is linked to a tetrahydropyran (oxane) ring with a hydroxyl substituent at the 3-position . This unique structure, combining a strained carbocycle with oxygenated heterocycles, makes it a valuable intermediate for exploring novel chemical space in various synthetic and medicinal chemistry programs. Compounds containing the cyclopropane carboxylic acid moiety are of significant interest in pharmaceutical and agrochemical research. While the specific biological profile of this compound is under investigation, related cyclopropane carboxylic acid derivatives have been studied for their potential as anticancer agents and as inhibitors of key enzymes like ketol-acid reductoisomerase (KARI) . Furthermore, such structures serve as critical synthetic intermediates, particularly in the synthesis of cis-pyrethroids . This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (MSDS) prior to use and handle the material with appropriate precautions.

Properties

IUPAC Name

1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c10-7(11)8(3-4-8)9(12)2-1-5-13-6-9/h12H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCHWKMBSOTENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)(C2(CC2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 1-(3-Hydroxyoxan-3-yl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of sp³-rich, conformationally restricted motifs is a cornerstone of modern medicinal chemistry, designed to improve the pharmacokinetic profiles and target selectivity of small molecules. The title compound, 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid , represents a highly functionalized, sterically demanding bicyclic scaffold. This whitepaper provides a comprehensive, self-validating synthetic methodology for this building block, detailing the causality behind reagent selection, mechanistic pathways, and step-by-step experimental protocols.

Strategic Rationale & Retrosynthetic Analysis

The synthesis of 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid relies on the construction of a critical C–C bond between a cyclopropane ring and an oxane (tetrahydropyran) core. A logical retrosynthetic disconnection at this tertiary alcohol junction reveals two commercially available precursors: [1] and [2].

Standard Grignard formation from cyclopropyl halides is notoriously sluggish and prone to deleterious side reactions, such as Wurtz coupling or spontaneous ring-opening. To circumvent this, the protocol employs a lithium chloride-mediated halogen-metal exchange—commonly known as the "Turbo Grignard" method (Knochel et al., 2004)[3]. The addition of LiCl breaks down the polymeric aggregates of the organomagnesium species, drastically enhancing its nucleophilicity. This allows the exchange to proceed efficiently at cryogenic temperatures, thereby preserving the structural integrity of both the cyclopropane ring and the electrophilic ester moiety[4].

SyntheticWorkflow SM1 Ethyl 1-bromo- cyclopropanecarboxylate Intermediate Cyclopropylmagnesium Intermediate SM1->Intermediate Halogen-Metal Exchange Reagent i-PrMgCl·LiCl (Turbo Grignard) Reagent->Intermediate Ester Ethyl 1-(3-hydroxyoxan-3-yl) cyclopropane-1-carboxylate Intermediate->Ester Nucleophilic Addition SM2 Dihydro-2H-pyran- 3(4H)-one SM2->Ester Product 1-(3-hydroxyoxan-3-yl) cyclopropane-1-carboxylic acid Ester->Product LiOH Saponification (THF/MeOH/H2O)

Fig 1: Three-step synthetic workflow for 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in validation checkpoints to ensure reaction fidelity before proceeding to subsequent steps.

Step 1 & 2: Halogen-Metal Exchange and Nucleophilic Addition

Objective: Form the C–C bond to yield ethyl 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylate.

  • Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add ethyl 1-bromocyclopropanecarboxylate (10.0 mmol, 1.93 g) and anhydrous THF (40 mL).

  • Cryogenic Cooling: Cool the solution to -40 °C using a dry ice/acetonitrile bath. Causality: Temperatures above -20 °C risk the self-condensation of the resulting cyclopropylmagnesium species with its own ester group.

  • Turbo Grignard Addition: Dropwise add i-PrMgCl·LiCl (1.3 M in THF, 11.0 mmol, 8.46 mL) over 15 minutes. Stir at -40 °C for 1 hour.

    • Validation Checkpoint 1: Remove a 0.1 mL aliquot, quench with sat. NH₄Cl, extract with EtOAc, and analyze via GC-MS. The complete disappearance of the parent bromide mass (m/z 192/194) and appearance of the debrominated ester (m/z 114) confirms successful magnesium exchange.

  • Electrophile Addition: Dissolve dihydro-2H-pyran-3(4H)-one (10.5 mmol, 1.05 g) in anhydrous THF (10 mL) and add dropwise to the reaction mixture at -40 °C.

  • Maturation & Quench: Allow the reaction to slowly warm to 0 °C over 2 hours. Quench the reaction by carefully adding saturated aqueous NH₄Cl (30 mL).

  • Workup: Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc, 8:2).

    • Validation Checkpoint 2: TLC (Hexanes/EtOAc 7:3) visualized with KMnO₄ stain. The product appears as a distinct spot (Rf ~0.35) that rapidly reduces KMnO₄ due to the tertiary alcohol. LC-MS (ESI+) should show [M+H]⁺ = 215.1.

Step 3: Saponification of the Ester

Objective: Hydrolyze the ethyl ester to reveal the final carboxylic acid.

  • Reaction Setup: Dissolve the purified ethyl 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylate (7.0 mmol, 1.50 g) in a solvent mixture of THF/MeOH/H₂O (3:1:1 v/v/v, 25 mL).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 21.0 mmol, 0.88 g). Stir the biphasic mixture vigorously at 25 °C for 12 hours. Causality: The mixed solvent system ensures the solubility of both the lipophilic ester (THF) and the inorganic hydroxide (H₂O/MeOH).

  • Acidic Workup: Evaporate the organic solvents under reduced pressure. Dilute the remaining aqueous phase with H₂O (15 mL) and wash with diethyl ether (10 mL) to remove any unreacted ester.

  • Precipitation: Cool the aqueous layer to 0 °C and acidify to pH 2–3 using 1M HCl. Extract the resulting milky suspension with EtOAc (3 × 20 mL). Dry the organics over Na₂SO₄ and concentrate to yield the pure product as a white solid.

    • Validation Checkpoint 3: ¹H-NMR (400 MHz, DMSO-d₆). The successful saponification is confirmed by the complete disappearance of the ethyl ester signals (a quartet at ~4.1 ppm and a triplet at ~1.2 ppm) and the appearance of a broad singlet at ~12.5 ppm corresponding to the carboxylic acid proton.

Mechanistic Insights

The success of this synthesis hinges on the transition state during the nucleophilic addition. The presence of the oxane ring oxygen at the 1-position relative to the ketone (at the 3-position) enables a highly structured, chelated transition state.

Mechanism Grignard Organomagnesium Species [R-Mg-Cl·LiCl] Chelation Chelated Transition State (Mg2+ coordinating O) Grignard->Chelation Ketone Dihydro-2H-pyran-3(4H)-one Ketone->Chelation Alkoxide Magnesium Alkoxide Intermediate Chelation->Alkoxide C-C Bond Formation Alcohol Tertiary Alcohol Formation Alkoxide->Alcohol Protonation Aqueous Workup (NH4Cl) Protonation->Alcohol

Fig 2: Mechanistic pathway of the Turbo Grignard nucleophilic addition to dihydro-2H-pyran-3(4H)-one.

The magnesium ion from the Grignard reagent coordinates simultaneously with the carbonyl oxygen and the ethereal oxygen of the oxane ring. This rigidifies the conformation of the electrophile, directing the approach of the bulky cyclopropyl nucleophile to the less sterically hindered face, thereby imparting a degree of diastereoselectivity to the tertiary alcohol formation.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the synthetic workflow, assuming a 10.0 mmol starting scale.

StepTransformationPrimary ReagentTime (h)Temp (°C)Yield (%)Purity (LC-MS)
1 Halogen-Metal Exchangei-PrMgCl·LiCl1.0-40N/A (In situ)N/A
2 Nucleophilic AdditionDihydro-2H-pyran-3(4H)-one2.0-40 to 078>95%
3 SaponificationLiOH·H₂O12.02592>98%
Overall Total Synthesis - 15.0 - ~71 >98%

References

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13113733, Ethyl 1-bromocyclopropanecarboxylate.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 138122, Dihydro-2H-pyran-3(4H)-one.[Link]

Sources

The Biological Activity and Pharmacophoric Utility of 1-(3-Hydroxyoxan-3-yl)cyclopropane-1-carboxylic Acid in Modern Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary: Escaping Flatland in Fragment-Based Drug Discovery

The over-reliance on flat, sp2-hybridized aromatic rings in historical drug discovery has frequently led to clinical attrition due to poor aqueous solubility, off-target toxicity, and suboptimal metabolic stability. In response, modern medicinal chemistry has pivoted toward 3D-rich, sp3-hybridized scaffolds.

1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid (HOCP-CA) represents a cutting-edge, highly constrained building block designed to address these exact pharmacokinetic and pharmacodynamic challenges. By fusing a rigid cyclopropane core with a polar 3-hydroxytetrahydropyran (THP) ring, HOCP-CA acts as a "privileged fragment." It provides exceptional conformational restriction while drastically improving physicochemical properties compared to traditional phenyl-based bioisosteres.

This whitepaper details the structural rationale, biological activity profile, and self-validating experimental workflows required to evaluate HOCP-CA and its derivatives in early-stage drug development.

Structural Rationale & Pharmacophore Profiling

The unique biological activity of HOCP-CA is driven by the synergistic effects of its three primary structural components:

  • The Cyclopropane Ring (Conformational Lock): Cyclopropanes are widely utilized to restrict the conformational flexibility of amino acids and pharmacophores . By locking the dihedral angles, the cyclopropane ring reduces the entropic penalty upon target binding. It forces the attached functional groups into a highly specific vector, mimicking peptide transition states or rigidifying receptor-binding motifs.

  • The 3-Hydroxyoxan-3-yl (THP) Motif (Solubility & Bioisosterism): The tetrahydropyran (oxane) ring is a premier bioisostere for benzene. Substitution of a phenyl ring with a THP ring significantly increases thermodynamic solubility and lowers the partition coefficient (clogP) by disrupting crystal packing and reducing hydrophobicity . Furthermore, the tertiary hydroxyl group at the C3 position acts as a highly directional hydrogen-bond donor/acceptor.

  • The Carboxylic Acid (Electrostatic Anchor): The C1-carboxylic acid serves as a potent electrostatic anchor, capable of forming salt bridges with basic residues (e.g., Arginine, Lysine) in G-protein coupled receptors (GPCRs) or coordinating metal ions in metalloenzymes.

Biological Activity: Target Applications

While HOCP-CA can be utilized as a standalone fragment in Fragment-Based Drug Discovery (FBDD), its most profound biological activities are observed when it is incorporated into larger inhibitor scaffolds.

A. Metalloenzyme Inhibition (e.g., Matrix Metalloproteinases)

In the context of zinc-dependent proteases (MMPs, ADAMTS), HOCP-CA serves as a highly effective zinc-binding group (ZBG) and pocket-filler.

  • Mechanism: The carboxylic acid directly coordinates the catalytic Zn²⁺ ion. The cyclopropane ring rigidly projects the bulky, oxygen-rich 3-hydroxyoxan-3-yl group deep into the S1' specificity pocket. The hydroxyl group displaces high-energy, poorly ordered water molecules, while the oxane ether oxygen forms a stabilizing hydrogen bond with the backbone amide of conserved leucine residues.

B. Neurological Targets (GABA-Analog Modulators)

Cyclopropane-fused carboxylic acids are well-documented for their ability to cross the blood-brain barrier and modulate GABAergic pathways . The incorporation of the highly polar 3-hydroxyoxan-3-yl group prevents the excessive lipophilicity often seen in highly substituted cyclopropanes, optimizing CNS penetration without causing off-target accumulation in adipose tissue.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the evaluation of HOCP-CA must rely on self-validating experimental systems. The following protocols detail the causality behind each methodological choice.

Protocol 1: Thermodynamic Solubility and LogD 7.4​ Assessment
  • Causality: Kinetic solubility assays (e.g., DMSO stock dilution) often overestimate solubility due to transient supersaturation. A shake-flask thermodynamic method ensures the system reaches true equilibrium, preventing false positives in late-stage ADME modeling.

  • Step-by-Step Methodology:

    • Preparation: Weigh exactly 2.0 mg of the HOCP-CA derivative into a 4 mL borosilicate glass vial.

    • Equilibration: Add 1.0 mL of pH 7.4 Phosphate-Buffered Saline (PBS). Cap tightly and agitate at 300 rpm on an orbital shaker at 25°C for 24 hours.

    • Self-Validation Check: Visually inspect the vial at 24 hours. The presence of undissolved solid is mandatory to confirm the solution is fully saturated. If no solid is visible, the assay is invalid; add an additional 2.0 mg of compound and repeat.

    • Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved material.

    • Quantification: Dilute the supernatant 1:100 in mobile phase and analyze via LC-MS/MS against a standard curve (0.1 to 100 µM) prepared in 50% acetonitrile.

Protocol 2: FRET-Based Target Engagement Assay (MMP Model)
  • Causality: Förster Resonance Energy Transfer (FRET) allows for the continuous, real-time monitoring of enzyme kinetics. This provides highly accurate initial velocity ( V0​ ) measurements, which are far superior to end-point assays that may be confounded by substrate depletion or product inhibition.

  • Step-by-Step Methodology:

    • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM CaCl₂, 0.05% Brij-35). Reasoning: Brij-35 is a non-ionic detergent critical for preventing the non-specific adsorption of the highly polar HOCP-CA to the microplate walls.

    • Incubation: In a 384-well black, flat-bottom microplate, dispense 10 µL of recombinant target enzyme (e.g., MMP-9, 1 nM final concentration) and 5 µL of HOCP-CA derivative (10-point serial dilution from 10 µM to 0.1 nM). Incubate for 30 minutes at 37°C to allow equilibrium binding.

    • Self-Validation Controls: Include a vehicle control (1% DMSO) to establish uninhibited V0​ , and a positive control (100 nM Marimastat) to validate assay sensitivity and enzyme viability.

    • Initiation & Read: Add 5 µL of FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂, 2 µM final). Immediately monitor fluorescence (Ex: 328 nm, Em: 393 nm) every 60 seconds for 30 minutes.

    • Analysis: Calculate V0​ from the linear portion of the progress curves (typically the first 10 minutes). Fit the dose-response data to a 4-parameter logistic equation to determine the IC 50​ .

Data Presentation

The following tables summarize the quantitative advantages of utilizing the HOCP-CA scaffold over traditional flat-aromatic bioisosteres.

Table 1: Physicochemical Comparison of Scaffolds

Scaffold TypeR-Group at C1Fraction sp³ (Fsp³)clogPThermodynamic Sol. (µM)
Reference Phenyl0.302.845 ± 5
HOCP-CA 3-Hydroxyoxan-3-yl1.000.4> 500

Table 2: Biological Activity (Model Metalloenzyme Inhibition)

Compound IDScaffold MotifIC 50​ (nM)Ligand Efficiency (LE)
Cmpd-A Phenyl-Cyclopropane-CA1250.32 kcal/mol/HA
Cmpd-B HOCP-CA420.41 kcal/mol/HA

Data demonstrates that the 3D geometry of HOCP-CA not only improves solubility but significantly enhances target engagement, reflected by a higher Ligand Efficiency (LE).

Experimental Workflow Visualization

The logical progression from scaffold synthesis to biological validation is mapped below.

G N1 1. Scaffold Synthesis (HOCP-CA) N2 2. ADME Profiling (Solubility & LogD) N1->N2 Purified Fragment N3 3. Target Engagement (FRET Assay) N2->N3 Validated ADME N4 4. Lead Optimization N3->N4 Active Hits

Workflow for the biological evaluation and optimization of HOCP-CA derivatives.

References

  • Stereoselective Synthesis of 1-Aminocyclopropanecarboxylic Acid Carnosadines via Inter-intramolecular Double Alkylation. The Journal of Organic Chemistry.[Link]

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry (PMC).[Link]

  • Total Syntheses of All Six Chiral Natural Pyrethrins: Accurate Determination of the Physical Properties. The Journal of Organic Chemistry.[Link]

Discovery and Synthesis of 1-(3-Hydroxyoxan-3-yl)cyclopropane-1-carboxylic Acid: A Novel Bioisosteric Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The drive toward high-Fsp3 (fraction of sp3-hybridized carbons) chemical space has fundamentally reshaped modern drug discovery. In the pursuit of "escaping from flatland," highly substituted, three-dimensional scaffolds are prioritized to improve target selectivity, aqueous solubility, and metabolic stability. This technical whitepaper details the rationale, physicochemical profiling, and synthetic methodology for a highly dense, novel building block: 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid .

By fusing a conformationally restricted cyclopropane with a hydrophilic oxane (tetrahydropyran) ring, this compound presents a unique adjacent quaternary/tertiary carbon system, offering exceptional vectors for structure-based drug design.

Rationale: The "Escape from Flatland" Paradigm

In medicinal chemistry, flat, aromatic rings often lead to poor pharmacokinetic profiles and off-target toxicity. Cyclopropanes are frequently deployed as bioisosteres for phenyl rings or gem-dimethyl groups to restrict the conformation of a pharmacophore while lowering lipophilicity.

When a cyclopropane is directly appended to a 3-hydroxytetrahydropyran (oxane) system, the resulting architecture mimics a spirocyclic environment without the synthetic constraints of a true spiro-fusion. The oxane oxygen acts as a potent hydrogen-bond acceptor, while the tertiary hydroxyl group provides a distinct vector for hydrogen-bond donation. This specific combination is highly valuable for probing tight binding pockets in kinases and G-protein-coupled receptors (GPCRs).

Physicochemical Profiling

The structural density of 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid yields an exceptionally favorable physicochemical profile for hit-to-lead optimization. The data below summarizes the computed parameters that make this building block an ideal candidate for integration into screening libraries[1].

PropertyValueImplication for Drug Design
Molecular Formula C9H14O4Low molecular weight allows for downstream functionalization.
Molecular Weight 186.21 g/mol Highly efficient ligand efficiency (LE) contributions.
Fraction sp3 (Fsp3) 0.89 (8/9 carbons)Exceptional 3D character; reduces off-target binding.
Topological Polar Surface Area 66.76 ŲOptimal for oral bioavailability; balanced polarity.
H-Bond Donors / Acceptors 2 / 4Rich interaction potential within target active sites.
cLogP (Predicted) 0.4 – 0.8Highly hydrophilic; improves overall compound solubility.

Retrosynthetic Strategy & Causality

The synthesis of adjacent sterically hindered carbons (a quaternary C1 on the cyclopropane and a tertiary C3 on the oxane) precludes standard transition-metal cross-coupling. Instead, an aldol-type addition of a cyclopropanecarboxylate enolate to a cyclic ketone is the most direct route.

The Causality of Reagent Selection: Deprotonation of ethyl cyclopropanecarboxylate generates an enolate that is notoriously prone to rapid self-condensation[2]. This side reaction is driven by the decreased CH-acidity of the starting material and the extreme reactivity of the resulting enolate, which seeks to relieve internal ring strain (I-strain) upon nucleophilic attack[3].

To circumvent this, we utilize lithium diisopropylamide (LDA) at strictly controlled cryogenic temperatures (-78°C) to form the kinetic enolate, immediately followed by the introduction of the electrophile, dihydro-2H-pyran-3(4H)-one (oxan-3-one). Dihydro-2H-pyran-3(4H)-one is a highly versatile intermediate in pharmaceutical synthesis, accessible via multi-step routes from alpha-ketoglutaric acid[4][5][6].

SynthesisLogic A Ethyl cyclopropanecarboxylate B Lithium Enolate A->B LDA, THF, -78°C D Aldol Adduct B->D Nucleophilic Addition C Dihydro-2H-pyran-3(4H)-one C->D Electrophile E Target Acid D->E LiOH, H2O/THF

Synthetic logic for 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid via enolate addition.

Synthetic Methodology

The following protocol is designed as a self-validating system to ensure high yield and prevent enolate self-condensation.

Step 1: Cryogenic Enolate Formation
  • Flame-dry a Schlenk flask under argon and charge with anhydrous tetrahydrofuran (THF, 0.2 M relative to starting material) and diisopropylamine (1.1 equiv).

  • Cool the solution to -78°C and add n-butyllithium (2.5 M in hexanes, 1.05 equiv) dropwise. Stir for 30 minutes to form LDA.

  • Add ethyl cyclopropanecarboxylate (1.0 equiv) dropwise over 15 minutes. Maintain the internal temperature strictly below -70°C to prevent I-strain-induced self-condensation[3]. Stir for 45 minutes.

Step 2: Electrophilic Addition
  • Dissolve dihydro-2H-pyran-3(4H)-one (1.2 equiv)[7] in a minimal volume of anhydrous THF.

  • Add the ketone solution dropwise to the enolate at -78°C.

  • Self-Validation Check: After 1 hour, withdraw a 50 µL aliquot, quench in saturated aqueous NH₄Cl, and analyze via LC-MS. The disappearance of the dihydro-2H-pyran-3(4H)-one signal (m/z 101 [M+H]⁺) and the appearance of the ester adduct (m/z 215 [M+H]⁺) confirms successful trapping.

  • Quench the bulk reaction with saturated NH₄Cl at -78°C, then warm to room temperature. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Step 3: Saponification
  • Dissolve the crude ester adduct in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv) and stir at 40°C for 12 hours.

  • Evaporate the organic solvents, acidify the aqueous layer to pH 2 with 1M HCl, and extract with 2-methyltetrahydrofuran.

  • Dry and concentrate to yield the pure 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid .

Application in Hit-to-Lead Optimization

Once synthesized, this carboxylic acid serves as a premium building block for amide coupling. Standard coupling reagents (e.g., HATU, EDC/HOBt) can be used to append this scaffold to primary or secondary amines identified during high-throughput screening (HTS) or fragment-based drug discovery (FBDD).

Because the cyclopropane ring locks the conformation of the adjacent oxane, the resulting amides project the tetrahydropyran oxygen and the tertiary hydroxyl group into highly specific, predictable vectors. This rigidity minimizes the entropic penalty upon target binding, frequently leading to a boost in binding affinity (Kd) while simultaneously improving microsomal stability.

DrugDiscovery N1 Hit Identification (HTS / FBDD) N2 Vector Expansion Analysis N1->N2 N3 Scaffold Incorporation (Amide Coupling) N2->N3 Identify exit vector N4 ADME Profiling (Microsomal Stability) N3->N4 Assess metabolic resistance N5 Structural Biology (X-ray / Cryo-EM) N3->N5 Validate 3D conformation

Workflow for integrating the novel bioisosteric scaffold into hit-to-lead optimization.

Conclusion

The discovery and application of 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid exemplifies the shift toward structurally complex, high-Fsp3 building blocks in medicinal chemistry. By understanding the thermodynamic causality behind enolate self-condensation, chemists can reliably synthesize this highly crowded adjacent quaternary/tertiary system. Its integration into drug discovery pipelines offers a powerful tool for optimizing both the physicochemical properties and the spatial binding profiles of next-generation therapeutics.

References

  • Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. Chemical Reviews (ACS Publications). Link

  • Synthesis of dihydro-2H-pyran-3(4H)-one. ResearchGate / Enamine. Link

  • Diethyl cyclopropane-1,1-dicarboxylate (CID 73790). PubChem. Link

  • Dihydro-2H-pyran-3(4H)-one (CAS 23462-75-1). CymitQuimica.Link

Sources

An In-depth Technical Guide to 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug discovery due to its unique combination of a strained cyclopropane ring, a hydrophilic hydroxylated oxane moiety, and a reactive carboxylic acid handle. While direct literature on this specific compound is sparse, this guide constructs a robust framework for its synthesis, characterization, and potential biological relevance by drawing upon established principles of organic chemistry and the known activities of related structural analogs. We will explore plausible synthetic routes, predict its physicochemical and spectroscopic properties, and discuss its potential as a novel building block for the development of new therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design and synthesis of novel chemical entities.

Introduction: The Allure of the Cyclopropane Scaffold

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in a wide array of biologically active natural products and synthetic compounds.[1] Its inherent ring strain endows it with unique electronic properties, including a high degree of p-character in its C-C bonds, which allows it to participate in a variety of chemical transformations and interactions with biological macromolecules.[2] The incorporation of a cyclopropane ring into a molecule can impart conformational rigidity, improve metabolic stability, and modulate physicochemical properties such as lipophilicity and acidity.

1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid presents a particularly intriguing scaffold. The cyclopropane-1-carboxylic acid moiety is a known pharmacophore and a precursor to other valuable functional groups.[3] The oxane (tetrahydropyran) ring, a common feature in many natural products, can influence aqueous solubility and provide additional points for hydrogen bonding.[4] The tertiary hydroxyl group on the oxane ring further enhances the molecule's polarity and potential for specific interactions with biological targets. This combination of features suggests that 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid could serve as a valuable building block for the synthesis of novel drugs and chemical probes.

Proposed Synthesis Methodologies

A direct, documented synthesis of 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid has not been reported in the scientific literature. However, a plausible and efficient synthetic route can be designed based on well-established synthetic transformations. A logical retrosynthetic analysis suggests that the target molecule can be prepared from a suitable cyclopropane-containing nucleophile and an oxane-based electrophile.

Retrosynthetic Analysis

A feasible retrosynthetic pathway is outlined below. The target carboxylic acid can be obtained via the hydrolysis of a corresponding ester or nitrile. The tertiary alcohol can be formed through the nucleophilic addition of a cyclopropyl organometallic reagent to oxan-3-one. The cyclopropyl nucleophile, in turn, can be prepared from a cyclopropanecarboxylic acid derivative.

Retrosynthesis target 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid ester Ethyl 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylate target->ester Hydrolysis grignard Ethyl 1-(bromomagnesio)cyclopropane-1-carboxylate ester->grignard Grignard Reaction ketone Oxan-3-one ester->ketone Grignard Reaction ester_start Ethyl cyclopropane-1-carboxylate grignard->ester_start Grignard Formation Potential_Applications cluster_scaffold Drug Discovery Scaffold cluster_activity Potential Biological Activity Target_Molecule 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid Library_Synthesis Library Synthesis Target_Molecule->Library_Synthesis SAR_Studies Structure-Activity Relationship Studies Library_Synthesis->SAR_Studies Enzyme_Inhibition Enzyme Inhibition SAR_Studies->Enzyme_Inhibition Receptor_Modulation Receptor Modulation SAR_Studies->Receptor_Modulation

Sources

A Predictive Spectroscopic Guide to 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Spectroscopic Landscape of Novel Carboxylic Acids

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a detailed, predictive overview of the spectroscopic characteristics of 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid, a molecule of interest for its potential applications in medicinal chemistry.[1] Given the absence of published experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, supported by data from structurally analogous compounds, to forecast its spectroscopic signature. This predictive approach is designed to empower researchers and scientists by providing a robust framework for the identification and characterization of this and similar molecules.

The synthesis of novel cyclopropane carboxylic acid derivatives is a field of growing interest due to their diverse biological activities.[2][3] The unique strained ring system of the cyclopropane moiety often imparts interesting conformational properties and metabolic stability to parent molecules.[4] This guide is structured to provide not only predicted data but also the underlying scientific rationale for these predictions, thereby serving as a practical tool for researchers in the field.

Molecular Structure and Key Features

A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data. 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid incorporates several key functional groups that will give rise to characteristic spectroscopic signals.

Caption: Molecular structure of 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR data are based on the analysis of similar structural motifs found in the literature.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and diastereotopic protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the carbonyl group and the oxane ring.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
10-12br s1H-COOHThe acidic proton of a carboxylic acid is typically observed as a broad singlet in this downfield region due to hydrogen bonding and chemical exchange.[5][6]
3.5-4.0m4H-CH₂-O- (oxane)Protons on carbons adjacent to the oxygen atom in the oxane ring are deshielded and expected in this range.
2.5-3.0s1H-OH (oxane)The hydroxyl proton signal can vary in position and may be broad; its presence can be confirmed by D₂O exchange.
1.8-2.2m4H-CH₂- (oxane)The remaining methylene protons of the oxane ring are expected in this region.
1.2-1.6m4H-CH₂- (cyclopropane)The diastereotopic methylene protons of the cyclopropane ring will exhibit complex splitting patterns due to geminal and vicinal coupling.[7]
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale and Comparative Insights
170-180-COOHThe carbonyl carbon of a carboxylic acid is highly deshielded and characteristically appears in this region.[5][8][9]
70-80C-OH (oxane)The carbon atom bearing the hydroxyl group in the oxane ring is expected in this range due to the deshielding effect of the oxygen atom.
60-70-CH₂-O- (oxane)The methylene carbons adjacent to the oxygen atom in the oxane ring are also deshielded.
30-40C (quaternary, cyclopropane)The quaternary carbon of the cyclopropane ring attached to the carboxylic acid and the oxane ring.
20-30-CH₂- (oxane)The remaining methylene carbons of the oxane ring.
10-20-CH₂- (cyclopropane)The methylene carbons of the cyclopropane ring are typically found in the upfield region of the spectrum.[7]
Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

nmr_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition (400-600 MHz Spectrometer) cluster_processing Data Processing dissolve Dissolve 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer tune_probe Tune and match the probe transfer->tune_probe lock Lock on the deuterium signal tune_probe->lock shim Shim the magnetic field lock->shim acquire_1h Acquire ¹H spectrum (e.g., 16-32 scans) shim->acquire_1h acquire_13c Acquire ¹³C spectrum (e.g., 1024-4096 scans) shim->acquire_13c acquire_2d Acquire 2D spectra as needed (COSY, HSQC, HMBC) shim->acquire_2d fourier Fourier transform acquire_1h->fourier acquire_13c->fourier acquire_2d->fourier phase Phase correction fourier->phase baseline Baseline correction phase->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak picking integrate->peak_pick

Caption: A typical workflow for NMR data acquisition and processing.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on fragmentation patterns.

Predicted Mass Spectrometry Data

The molecular formula of 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid is C₈H₁₂O₄, with a monoisotopic mass of approximately 172.07 g/mol .

m/z (predicted)IonFragmentation PathwayRationale and Comparative Insights
173.0757[M+H]⁺Protonation of the parent moleculeExpected in positive ion mode ESI-MS.
155.0652[M-H₂O+H]⁺Loss of a water molecule from the hydroxyl groupA common fragmentation for alcohols.
127.0699[M-COOH+H]⁺Loss of the carboxylic acid groupDecarboxylation is a characteristic fragmentation of carboxylic acids.[5]
99.0804[M-C₄H₅O₂]⁺Cleavage of the cyclopropane ring and carboxylic acid group
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

hrms_workflow cluster_sample_prep_ms Sample Preparation cluster_infusion Sample Introduction cluster_acquisition_ms Data Acquisition (e.g., Q-TOF, Orbitrap) cluster_analysis_ms Data Analysis dissolve_ms Prepare a dilute solution (1-10 µg/mL) in a suitable solvent (e.g., Methanol, Acetonitrile) infuse Infuse the sample directly into the ESI source via a syringe pump dissolve_ms->infuse calibrate Calibrate the mass analyzer infuse->calibrate optimize Optimize ESI source parameters (e.g., capillary voltage, gas flow) calibrate->optimize acquire_full_scan Acquire full scan mass spectrum in positive and negative ion modes optimize->acquire_full_scan acquire_msms Acquire MS/MS spectra of the parent ion for fragmentation analysis acquire_full_scan->acquire_msms determine_formula Determine elemental composition from accurate mass measurement acquire_full_scan->determine_formula analyze_fragments Analyze fragmentation patterns to confirm structural features acquire_msms->analyze_fragments

Caption: A generalized workflow for high-resolution mass spectrometry analysis.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the presence of specific functional groups within a molecule.

Predicted Infrared (IR) Absorption Bands

The IR spectrum of 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid is expected to show characteristic absorption bands for the hydroxyl, carboxylic acid, and C-O bonds.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale and Comparative Insights
3300-2500 (broad)O-H stretchCarboxylic acidThe O-H stretch of a carboxylic acid is typically a very broad band due to strong hydrogen bonding.[6][8][10]
3500-3200 (broad)O-H stretchAlcoholThe hydroxyl group on the oxane ring will also show a broad O-H stretch.
2950-2850 (medium)C-H stretchAliphaticC-H stretching vibrations of the cyclopropane and oxane rings.
1760-1690 (strong)C=O stretchCarboxylic acidThe carbonyl stretch of a carboxylic acid is a strong, sharp absorption.[6][8][10]
1320-1210 (medium)C-O stretchCarboxylic acidThe C-O single bond stretch of the carboxylic acid.[10][11]
1200-1000 (strong)C-O stretchEther (oxane)The C-O-C stretch of the oxane ring is expected to be a strong absorption.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

ftir_workflow cluster_sample_prep_ir Sample Preparation cluster_acquisition_ir Data Acquisition cluster_analysis_ir Data Analysis solid_sample For solid samples: Prepare a KBr pellet or use ATR background Acquire a background spectrum solid_sample->background liquid_sample For liquid/oily samples: Cast a thin film on a salt plate (e.g., NaCl) liquid_sample->background sample_spectrum Acquire the sample spectrum (e.g., 16-32 scans) background->sample_spectrum identify_peaks Identify characteristic absorption bands sample_spectrum->identify_peaks correlate_peaks Correlate bands with functional groups identify_peaks->correlate_peaks

Caption: Standard procedure for acquiring an FTIR spectrum.

Conclusion and Future Outlook

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid. The presented data, based on established spectroscopic principles and analysis of analogous structures, offers a valuable resource for researchers engaged in the synthesis and characterization of this and related novel compounds. The experimental protocols outlined herein provide a standardized approach to obtaining high-quality data, which will be essential for the empirical validation of these predictions. As research in this area progresses, the acquisition of experimental data for this molecule will undoubtedly refine our understanding and further empower the rational design of new therapeutic agents.

References

  • University of California, Davis. IR: carboxylic acids. [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acids. [Link]

  • Bioactive Compounds in Health and Disease. New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. 1-Hydroxycyclopropane-1-carboxylic acid | Request PDF. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

  • The UWA Profiles and Research Repository. Syntheses of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid and their derivatives. [Link]

  • PMC. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. [Link]

  • ACS Publications. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group | ACS Medicinal Chemistry Letters. [Link]

  • Google Patents.
  • Organic Syntheses. cyclopropanecarboxylic acid - Organic Syntheses Procedure. [Link]

  • Organic Chemistry Portal. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]

  • YouTube. Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). [Link]

  • UCSD Computational Mass Spectrometry Website. GNPS. [Link]

  • PubChem - NIH. 3-Hydroxycyclopentanecarboxylic acid | C6H10O3 | CID 15153193. [Link]

  • Google Patents.

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Methodological & Application

Synthesis of 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of novel molecular scaffolds incorporating strained ring systems, such as cyclopropanes, fused with heterocyclic moieties like tetrahydropyrans, is of significant interest to the pharmaceutical and agrochemical industries. These unique three-dimensional structures can impart favorable physicochemical properties, including metabolic stability and target-binding affinity. This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid, a novel compound with potential applications in drug discovery.

The presented synthetic strategy is designed for practicality and scalability in a standard organic chemistry laboratory. The synthesis commences with the construction of the dihydro-2H-pyran-3(4H)-one core from the readily available and inexpensive starting material, α-ketoglutaric acid.[1][2][3] This is followed by a key carbon-carbon bond-forming step utilizing a Reformatsky reaction to introduce the cyclopropane moiety.[4][5][6][7][8] The final step involves the hydrolysis of the ester to yield the target carboxylic acid. This protocol emphasizes experimental detail, explaining the rationale behind procedural choices to ensure reproducibility and success.

Overall Synthetic Scheme

The synthesis is divided into two main stages: the preparation of the key intermediate, dihydro-2H-pyran-3(4H)-one, and its subsequent conversion to the final product.

Overall Synthesis A α-Ketoglutaric Acid B Dimethyl 2,2-dimethoxypentanedioate A->B (i) Trimethyl orthoformate, H₂SO₄, MeOH C 2,2-Dimethoxypentane-1,5-diol B->C (ii) LiAlH₄, THF D 3,3-Dimethoxytetrahydro-2H-pyran C->D (iii) MsCl, Et₃N, DCM E Dihydro-2H-pyran-3(4H)-one D->E (iv) TFA, DCM F Ethyl 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylate E->F (v) Ethyl 1-bromocyclopropanecarboxylate, Zn, THF G 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid F->G (vi) LiOH, THF/H₂O

Caption: Overall synthetic route for 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid.

Experimental Protocols

Part 1: Synthesis of Dihydro-2H-pyran-3(4H)-one

This multi-step synthesis produces the key ketone intermediate. An alternative one-step oxidation of 3-hydroxytetrahydropyran is also a viable, though potentially more expensive, route.[9]

Step 1: Dimethyl 2,2-dimethoxypentanedioate

This step involves the protection of the ketone in α-ketoglutaric acid as a dimethyl ketal, along with the esterification of the carboxylic acids.

ReagentMolar Mass ( g/mol )AmountMoles
α-Ketoglutaric acid146.10150 g1.03
Trimethyl orthoformate106.12400 mL-
Methanol32.041.2 L-
Sulfuric acid (conc.)98.0825 mL-

Procedure:

  • To a solution of α-ketoglutaric acid (150 g, 1.03 mol) and trimethyl orthoformate (400 mL) in methanol (1.2 L), cautiously add concentrated sulfuric acid (25 mL).

  • Heat the mixture to reflux with stirring for 15-20 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, carefully add saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Extract the residue with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product. Distillation under reduced pressure affords pure dimethyl 2,2-dimethoxypentanedioate.[3]

Step 2: 2,2-Dimethoxypentane-1,5-diol

The diester is reduced to the corresponding diol using a powerful reducing agent.

ReagentMolar Mass ( g/mol )AmountMoles
Dimethyl 2,2-dimethoxypentanedioate220.23205 g0.93
Lithium aluminum hydride (LiAlH₄)37.95--
Tetrahydrofuran (THF), dry72.11450 mL-

Procedure:

  • To a stirred suspension of lithium aluminum hydride in dry THF, add a solution of dimethyl 2,2-dimethoxypentanedioate (205 g, 0.93 mol) in dry THF (450 mL) dropwise at 0 °C. Caution: The reaction is highly exothermic.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting precipitate and wash thoroughly with THF.

  • Concentrate the filtrate in vacuo to yield 2,2-dimethoxypentane-1,5-diol.[3]

Step 3: 3,3-Dimethoxytetrahydro-2H-pyran

The diol undergoes an intramolecular cyclization to form the tetrahydropyran ring.

ReagentMolar Mass ( g/mol )AmountMoles
2,2-Dimethoxypentane-1,5-diol164.20--
Methanesulfonyl chloride (MsCl)114.56--
Triethylamine (Et₃N)101.19--
Dichloromethane (DCM), dry84.93--

Procedure:

  • To a solution of 2,2-dimethoxypentane-1,5-diol in dry dichloromethane at 0 °C, add triethylamine.

  • Add methanesulfonyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by vacuum distillation to obtain 3,3-dimethoxytetrahydro-2H-pyran.[3]

Step 4: Dihydro-2H-pyran-3(4H)-one

The final step in the synthesis of the key intermediate is the acidic hydrolysis of the ketal.

ReagentMolar Mass ( g/mol )AmountMoles
3,3-Dimethoxytetrahydro-2H-pyran146.1823.5 g0.161
Trifluoroacetic acid (TFA)114.0240 mL-
Dichloromethane (DCM), dry84.93120 mL-

Procedure:

  • Dissolve 3,3-dimethoxytetrahydro-2H-pyran (23.5 g, 0.161 mol) in dry dichloromethane (80 mL).

  • Add this solution to a solution of trifluoroacetic acid (40 mL) in dry dichloromethane (40 mL).

  • Stir the resulting mixture at room temperature overnight.

  • Remove the solvent and excess acid in vacuo.

  • Triturate the residue with saturated aqueous NaHCO₃ and extract with dichloromethane (3 x 100 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by vacuum distillation to yield dihydro-2H-pyran-3(4H)-one.[3]

Part 2: Synthesis of 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid

Step 5: Ethyl 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylate

This is the crucial C-C bond formation step using the Reformatsky reaction.

Reformatsky Reaction cluster_reactants Reactants A Dihydro-2H-pyran-3(4H)-one D Ethyl 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylate A->D THF, reflux B Ethyl 1-bromocyclopropanecarboxylate B->D THF, reflux C Zinc C->D THF, reflux

Caption: The Reformatsky reaction for the formation of the β-hydroxy ester.

ReagentMolar Mass ( g/mol )AmountMoles
Dihydro-2H-pyran-3(4H)-one100.12--
Ethyl 1-bromocyclopropanecarboxylate193.04--
Zinc dust (activated)65.38--
Tetrahydrofuran (THF), dry72.11--

Procedure:

  • Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

  • To a flask containing activated zinc dust under an inert atmosphere (e.g., nitrogen or argon), add dry THF.

  • Add a solution of ethyl 1-bromocyclopropanecarboxylate in dry THF dropwise to the zinc suspension. A small crystal of iodine can be added to initiate the reaction if necessary.

  • Once the formation of the organozinc reagent is initiated (indicated by a gentle reflux or color change), add a solution of dihydro-2H-pyran-3(4H)-one in dry THF dropwise.

  • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours, or until the starting ketone is consumed as monitored by TLC.

  • Cool the reaction to room temperature and quench by the addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylate.

Step 6: 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid

The final step is the saponification of the ester to the carboxylic acid.

ReagentMolar Mass ( g/mol )AmountMoles
Ethyl 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylate---
Lithium hydroxide (LiOH)23.95--
Tetrahydrofuran (THF)72.11--
Water18.02--

Procedure:

  • Dissolve the ester from the previous step in a mixture of THF and water.

  • Add lithium hydroxide and stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Discussion

The presented multi-step synthesis provides a reliable and scalable route to the novel 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid. The synthesis of the dihydro-2H-pyran-3(4H)-one intermediate from α-ketoglutaric acid is a well-established procedure.[1][3] The key C-C bond-forming step, the Reformatsky reaction, is advantageous as organozinc reagents are generally less reactive than Grignard or organolithium reagents, which minimizes side reactions.[6][7] The final hydrolysis is a standard saponification. This protocol offers a clear path for the synthesis of this and potentially analogous compounds for further investigation in medicinal and materials chemistry.

References

  • Mityuk, A. P., Denisenko, A. V., Grygorenko, O. O., & Tolmachev, A. A. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one. ARKIVOC, 2012(8), 226-230.
  • Grygorenko, O. O., Mityuk, A. P., & Denisenko, A. V. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one. ResearchGate. Available at: [Link]

  • BYJU'S. (2019, February 27). Reformatsky reaction. Available at: [Link]

  • SATHEE JEE - IIT Kanpur. Chemistry Reformatsky Reaction. Available at: [Link]

  • White Rose eTheses Online. A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. Available at: [Link]

  • Wikipedia. Reformatsky reaction. Available at: [Link]

  • Master Organic Chemistry. Reformatsky Reaction. Available at: [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. Available at: [Link]

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1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the medicinal chemistry applications of 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid.

Introduction: Embracing Three-Dimensionality in Modern Drug Discovery

The pursuit of novel chemical entities with enhanced therapeutic profiles has led to a paradigm shift in medicinal chemistry, moving away from flat, aromatic structures towards more three-dimensional (3D) molecular architectures.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this evolution.[2][3] These inherently 3D motifs offer a range of advantages, including conformational restriction, which can lead to improved target selectivity and potency, as well as enhanced physicochemical properties that can translate to better pharmacokinetic profiles.[2] The cyclopropane ring, a small but powerful carbocycle, is another key player in this arena, often imparting unique biological activities to the molecules that contain it.[4][5]

This application note focuses on the untapped potential of 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid , a novel scaffold that elegantly combines the desirable features of both a spirocyclic system and a cyclopropanecarboxylic acid. While this specific molecule is not extensively described in the current literature, its structural motifs suggest significant promise as a starting point for the development of new therapeutics, particularly in the realm of neurological and psychiatric disorders.

Hypothetical Therapeutic Rationale: Targeting Metabotropic Glutamate Receptors (mGluRs)

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), and its receptors are critical for a vast array of physiological processes.[6][7] The metabotropic glutamate receptors (mGluRs), a family of G-protein coupled receptors (GPCRs), are particularly attractive drug targets due to their modulatory role in synaptic transmission.[8][9] Dysregulation of mGluR signaling has been implicated in a wide range of disorders, including chronic pain, anxiety, depression, Parkinson's disease, and schizophrenia.[7][8][10][11]

The structural complexity and conformational rigidity of 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid make it an intriguing candidate for targeting mGluRs. Many known mGluR modulators possess intricate three-dimensional structures to achieve high affinity and selectivity. This guide will therefore proceed with the hypothesis that this scaffold can serve as a novel core for the development of mGluR antagonists.

Proposed Synthetic Protocol

The synthesis of 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid can be approached through a multi-step sequence that leverages established methodologies for the formation of cyclopropanes and the introduction of the spirocyclic linkage. The following protocol is a proposed route based on analogous transformations found in the chemical literature.[12][13]

Step 1: Synthesis of Diethyl 2-(oxan-3-ylidene)malonate

This step involves the Knoevenagel condensation of a ketone with diethyl malonate to form the key α,β-unsaturated ester intermediate.

  • To a solution of oxan-3-one (1.0 eq) and diethyl malonate (1.2 eq) in toluene (5 mL/mmol of ketone) is added piperidine (0.1 eq) and acetic acid (0.1 eq).

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford diethyl 2-(oxan-3-ylidene)malonate.

Step 2: Corey-Chaykovsky Cyclopropanation

This reaction utilizes a sulfur ylide to convert the α,β-unsaturated ester into the corresponding cyclopropane derivative.[5]

  • To a suspension of trimethylsulfoxonium iodide (1.5 eq) in anhydrous DMSO (10 mL/mmol) under a nitrogen atmosphere is added sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at room temperature.

  • The mixture is stirred at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, to form the sulfur ylide.

  • A solution of diethyl 2-(oxan-3-ylidene)malonate (1.0 eq) in anhydrous DMSO is added dropwise to the ylide solution at room temperature.

  • The reaction is stirred at room temperature overnight and monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield diethyl 1-(oxan-3-yl)cyclopropane-1,1-dicarboxylate.

Step 3: Hydrolysis to the Diacid and Decarboxylation

The diester is hydrolyzed to the corresponding dicarboxylic acid, which is then decarboxylated to the mono-acid.

  • The diethyl 1-(oxan-3-yl)cyclopropane-1,1-dicarboxylate (1.0 eq) is dissolved in ethanol (5 mL/mmol).

  • A solution of potassium hydroxide (5.0 eq) in water is added, and the mixture is heated to reflux for 4 hours.

  • The reaction is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The aqueous residue is acidified to pH 1-2 with concentrated HCl and extracted with ethyl acetate.

  • The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated to give the crude dicarboxylic acid.

  • The crude diacid is heated at 150-160 °C until gas evolution ceases to effect decarboxylation.

  • The resulting crude 1-(oxan-3-yl)cyclopropane-1-carboxylic acid is purified by recrystallization or chromatography.

Step 4: Introduction of the 3-Hydroxy Group

A late-stage oxidation is proposed to install the hydroxyl group on the oxane ring.

  • To a solution of 1-(oxan-3-yl)cyclopropane-1-carboxylic acid (1.0 eq) in a suitable solvent (e.g., a mixture of acetonitrile, water, and tert-butanol) is added a catalytic amount of a ruthenium salt (e.g., RuCl₃·xH₂O) and an excess of a stoichiometric oxidant (e.g., sodium periodate).

  • The reaction is stirred at room temperature until the starting material is consumed (monitored by LC-MS).

  • The reaction is quenched with sodium thiosulfate solution and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried, and concentrated.

  • The final product, 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid, is purified by preparative HPLC.

Proposed In Vitro Evaluation Protocol: Screening for mGluR Antagonism

To assess the potential of 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid as an mGluR antagonist, a primary screen against a panel of mGluR subtypes is recommended. A functional assay measuring changes in intracellular calcium is a robust method for evaluating antagonists of Gq-coupled mGluRs (Group I: mGluR1 and mGluR5).[14]

Calcium Mobilization Assay
  • Cell Culture: HEK293 cells stably expressing human mGluR1 or mGluR5 are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37 °C.

  • Compound Addition: The test compound, 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid, is serially diluted and added to the wells. A known mGluR antagonist (e.g., MPEP for mGluR5) is used as a positive control.

  • Agonist Stimulation: After a 15-30 minute incubation with the test compound, the cells are stimulated with an EC₈₀ concentration of glutamate.

  • Signal Detection: Fluorescence changes are monitored in real-time using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: The antagonist effect is quantified by the reduction in the glutamate-induced fluorescence signal. IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

ParameterDescription
Cell LineHEK293 expressing human mGluR1 or mGluR5
Assay Format384-well plate
ReadoutIntracellular calcium mobilization (Fluo-4 AM)
AgonistGlutamate (at EC₈₀ concentration)
Data AnalysisIC₅₀ determination from concentration-response curves

Structure-Activity Relationship (SAR) Exploration Strategy

A systematic SAR study is crucial to identify key structural features that contribute to potency and selectivity. The following modifications to the core scaffold are proposed:

  • Cyclopropane Ring Substitution: Introduce substituents on the cyclopropane ring to probe for additional binding interactions.

  • Oxane Ring Modification:

    • Vary the position of the hydroxyl group.

    • Replace the hydroxyl group with other functionalities (e.g., methoxy, fluoro).

    • Modify the ring size (e.g., cyclopentane, cyclohexane).

  • Carboxylic Acid Bioisosteres: Replace the carboxylic acid moiety with known bioisosteres (e.g., tetrazole, hydroxamic acid) to potentially improve pharmacokinetic properties.[15][16]

SAR_Strategy Core 1-(3-hydroxyoxan-3-yl)cyclopropane- 1-carboxylic acid Cyclopropane Cyclopropane Core->Cyclopropane Probe Pockets Oxane Oxane Core->Oxane Optimize Geometry & H-Bonding Bioisostere Bioisostere Core->Bioisostere Improve PK/PD

Lead Optimization and ADME Profiling

Once a potent and selective lead compound is identified from the SAR studies, the focus shifts to optimizing its drug-like properties. A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays should be conducted.

AssayPurpose
Solubility Determine aqueous solubility at physiological pH.
Permeability (PAMPA) Assess passive membrane permeability.
Metabolic Stability Evaluate stability in liver microsomes (human, rat).
CYP450 Inhibition Screen for inhibition of major cytochrome P450 enzymes.
Plasma Protein Binding Determine the extent of binding to plasma proteins.
hERG Inhibition Assess the risk of cardiac toxicity.

Conclusion

While 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid represents a novel and underexplored chemical entity, its structural features align well with current trends in medicinal chemistry that favor 3D scaffolds. The proposed synthetic route and screening protocols provide a clear roadmap for investigating its potential as a modulator of metabotropic glutamate receptors. Through systematic SAR exploration and lead optimization, this scaffold holds the promise of yielding novel drug candidates for the treatment of a variety of CNS disorders.

References

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  • Alagille, D., et al. (2011). Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam. ACS Medicinal Chemistry Letters, 2(10), 750-754. [Link][14]

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Application Note: HPLC-CAD and LC-MS/MS Strategies for the Quantitation of 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantitative analysis of highly polar, aliphatic pharmaceutical intermediates presents a unique set of chromatographic challenges. 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid (MW: 186.20 g/mol ) is a structurally complex building block featuring a rigid cyclopropane core, a highly polar carboxylic acid, and a hydrogen-bonding 3-hydroxyoxane (tetrahydropyran-3-ol) ring.

Because this molecule completely lacks a conjugated π -system, it exhibits negligible ultraviolet (UV) absorbance above 210 nm. Traditional Reversed-Phase Liquid Chromatography (RP-HPLC) with UV detection is fundamentally unsuited for this analyte, suffering from poor retention, severe baseline drift, and matrix interference. This application note details a field-proven, self-validating analytical strategy utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) and Tandem Mass Spectrometry (LC-MS/MS) to achieve robust, trace-level quantitation.

Chemical Profiling & Analytical Rationale (The "Why")

As a Senior Application Scientist, method development must begin with a rigorous physicochemical assessment of the target molecule to establish causality for every experimental parameter.

Why Reversed-Phase (RP) Fails

1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid is highly hydrophilic. In a standard C18 RP-HPLC system, it will elute in or near the void volume. While Aqueous C18 (AQ) columns can retain polar acids using 100% aqueous mobile phases, these conditions are fundamentally incompatible with aerosol-based detectors (CAD/ELSD) and Mass Spectrometry, which require high organic solvent concentrations for efficient droplet desolvation and nebulization.

The Mechanistic Advantage of HILIC

HILIC resolves the retention-desolvation paradox. By utilizing a polar stationary phase (e.g., zwitterionic or amide) and a highly organic mobile phase (typically >70% Acetonitrile), HILIC provides excellent retention for polar acids while maintaining the ideal volatility for CAD and MS detectors [1]. The aqueous portion of the mobile phase forms a water-rich layer on the stationary phase, allowing the analyte to partition based on polarity and electrostatic interactions.

Detector Selection: CAD vs. ELSD vs. MS

For molecules lacking a UV chromophore, aerosol-based detectors are the industry standard [1]. While Evaporative Light Scattering Detectors (ELSD) are common, Charged Aerosol Detection (CAD) is mechanistically superior for this application. CAD charges the dried analyte particles using a corona discharge, resulting in a signal that is directly proportional to the mass of the analyte. Unlike ELSD—which suffers from an exponential drop in sensitivity for particles <50 nm—CAD maintains a linear, highly sensitive response across a wider dynamic range, making it ideal for trace impurity analysis [2]. For absolute structural confirmation and sub-nanogram sensitivity, Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode is utilized.

Workflow Start Target Analyte: 1-(3-hydroxyoxan-3-yl) cyclopropane-1-carboxylic acid Assess Physicochemical Profiling: High Polarity, No Chromophore Start->Assess Chromatography Select Separation Mode: HILIC (Zwitterionic) Assess->Chromatography Detection Select Detection Mode: CAD or ESI-MS (Negative) Chromatography->Detection Optimization Method Optimization: Volatile Buffer pH, ACN % Detection->Optimization Validation System Suitability: Self-Validating SST Metrics Optimization->Validation

Figure 1: Method development decision tree for non-UV active polar aliphatic acids.

Experimental Protocols (The "How")

The following protocols are designed as self-validating systems . By incorporating strict System Suitability Testing (SST) criteria, the method inherently verifies its own accuracy and precision before any sample data is reported.

Reagents & Standard Preparation
  • Mobile Phase Additives: LC-MS grade Ammonium Acetate and LC-MS grade Glacial Acetic Acid. Causality: Non-volatile salts (like phosphates) will instantly foul CAD and MS instruments. Ammonium acetate is fully volatile [3].

  • Solvents: LC-MS grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).

  • Diluent: 75:25 ACN:Water (v/v). Causality: In HILIC, injecting a sample dissolved in 100% water disrupts the localized water-rich layer on the column, causing severe peak splitting. The diluent must closely match the initial mobile phase conditions.

Protocol A: HILIC-CAD Quantitative Method

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 0.77 g of Ammonium Acetate in 1 L of Ultrapure water. Adjust to pH 6.0 using dilute acetic acid. Causality: At pH 6.0, the carboxylic acid moiety (pKa ~4.5) is fully deprotonated (ionized). On a zwitterionic HILIC column, this promotes strong, reproducible electrostatic interactions, preventing peak tailing [3].

  • System Priming: Purge the CAD and HPLC lines with Mobile Phase A and B for 10 minutes to remove any residual non-volatile particulates.

  • Column Equilibration (Critical Step): HILIC columns require significantly longer equilibration than RP columns. Flush the column with initial gradient conditions (90% B) for a minimum of 30 column volumes (~45 minutes at 1.0 mL/min) to establish the stable aqueous hydration layer.

  • Execute Sequence: Run the blank, SST standard (5 replicates), calibration curve, and unknown samples.

Table 1: HILIC-CAD Instrument Parameters

ParameterSpecificationRationale
Column SeQuant® ZIC®-HILIC (150 × 4.6 mm, 5 µm)Zwitterionic phase provides optimal retention for ionized acids.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.0Volatile buffer; ensures consistent analyte ionization.
Mobile Phase B 100% Acetonitrile (LC-MS Grade)Drives hydrophilic partitioning.
Gradient Program 0-2 min: 90% B2-12 min: 90% 60% B12-15 min: 60% B15.1-22 min: 90% BGradient elution sharpens the peak; 7 min re-equilibration is mandatory for HILIC.
Flow Rate 1.0 mL/minOptimal for 4.6 mm ID column and CAD nebulization.
Column Temp. 40°CReduces mobile phase viscosity and improves mass transfer.
Injection Vol. 5 µLSmall volume prevents solvent-mismatch band broadening.
CAD Evaporation Temp. 35°C (Low Temp Mode)Preserves the semi-volatile aliphatic acid from thermal degradation.
Protocol B: LC-MS/MS (ESI-) Method for Trace Analysis

For pharmacokinetic (PK) studies or genotoxic impurity screening, CAD may lack the required sub-ng/mL sensitivity. LC-MS/MS is utilized using the same chromatographic conditions, with the flow split post-column (0.3 mL/min to MS) or scaled down to a 2.1 mm ID column.

Table 2: Mass Spectrometry (ESI- MRM) Parameters

ParameterValueCausality / Note
Ionization Mode ESI NegativeCarboxylic acids readily yield [M−H]− ions.
Precursor Ion m/z 185.1Exact mass of deprotonated molecule ( C9​H13​O4−​ ).
Quantifier Transition m/z 185.1 141.1Corresponds to the neutral loss of CO2​ (44 Da), highly specific to carboxylic acids.
Qualifier Transition m/z 185.1 83.0Cleavage of the cyclopropane core from the oxane ring.
Capillary Voltage 2.5 kVLower voltage minimizes in-source fragmentation.
Desolvation Temp. 450°CRequired to evaporate the high-aqueous eluate during the gradient.

Detection Mechanisms & System Validation

To trust the data, one must understand the detection mechanism. The CAD response is independent of the molecule's optical properties, making it a "universal" detector for non-volatiles.

CAD_Mechanism Eluate HPLC Eluate (Analyte + Mobile Phase) Nebulization Nebulization (N2 Gas) Eluate->Nebulization Evaporation Evaporation Tube (Volatiles removed) Nebulization->Evaporation Charging Corona Discharge (Analyte particles charged) Evaporation->Charging Detection Electrometer (Current measured) Charging->Detection

Figure 2: Sequential mechanism of Charged Aerosol Detection (CAD) for non-UV active compounds.

System Suitability Testing (SST) Criteria

Before sample analysis, the system must self-validate against the following strict criteria:

  • Specificity/Blank: The diluent blank must show no interfering peaks >0.1% of the nominal standard area at the retention time of the analyte.

  • Precision: 5 replicate injections of the 100 µg/mL working standard must yield a Peak Area %RSD 2.0%.

  • Peak Symmetry: The tailing factor ( Tf​ ) of the analyte must be between 0.9 and 1.5. (Tailing >1.5 indicates incomplete column equilibration or pH drift).

Data Presentation: Expected Validation Metrics

When executed correctly, the dual-detector strategy yields highly complementary data. CAD provides robust, standard-free relative quantitation for purity assays, while LC-MS/MS provides extreme sensitivity for trace-level detection.

Table 3: Comparative Analytical Performance Metrics

Validation MetricHILIC-CAD PerformanceLC-MS/MS (MRM) Performance
Linear Dynamic Range 1.0 µg/mL – 500 µg/mL1.0 ng/mL – 1000 ng/mL
Limit of Detection (LOD) ~0.3 µg/mL~0.1 ng/mL
Limit of Quantitation (LOQ) ~1.0 µg/mL~1.0 ng/mL
Response Function Non-linear (Quadratic/Log-Log fit required)Linear ( R2>0.995 )
Inter-day Precision (%RSD) < 2.5%< 4.0%
Primary Application API Purity, Mass Balance, AssayTrace Impurity Analysis, PK Studies

References

  • Cintron, J. M., et al. "Hydrophilic interaction chromatography with aerosol-based detectors (ELSD, CAD, NQAD) for polar compounds lacking a UV chromophore in an intravenous formulation." Journal of Pharmaceutical and Biomedical Analysis, 2013. Available at:[Link]

  • "Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers." ResearchGate, 2017. Available at: [Link]

Application Note & Protocol: A Strategic Approach to the Gram-Scale Synthesis of 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to a plausible and scalable synthetic route for 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid, a key intermediate in modern medicinal chemistry. In the absence of a publicly documented large-scale synthesis for this specific molecule, this protocol is built upon established and robust chemical transformations, prioritizing safety, scalability, and high-yield. The proposed synthesis employs a nucleophilic addition of a cyclopropyl organometallic reagent to a tetrahydropyranone core, followed by functional group manipulation. This guide details the underlying chemical principles, step-by-step experimental procedures, safety considerations, and analytical checkpoints for each stage of the synthesis.

Introduction: Significance and Synthetic Strategy

The convergence of a constrained cyclopropane ring and a polar tetrahydropyran (oxane) moiety in 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid presents a unique three-dimensional scaffold of significant interest in drug discovery. Such structures can offer improved metabolic stability, enhanced binding affinity, and favorable physicochemical properties. The synthesis of this molecule on a large scale, however, is not trivial and requires a carefully considered synthetic strategy.

Our proposed retrosynthetic analysis identifies dihydro-2H-pyran-3(4H)-one and a suitable C1-cyclopropyl synthon as the key starting materials. The core of our forward synthesis, therefore, involves the formation of the C-C bond between these two fragments via a nucleophilic addition.

The overall synthetic workflow is depicted below:

G cluster_0 PART A: Synthesis of Key Intermediate cluster_1 PART B: Grignard Reagent Formation cluster_2 PART C: Cyclization and Deprotection A 1-Bromocyclopropane-1-carboxylic acid B 1-(tert-Butoxycarbonyl)cyclopropane-1-carboxylic acid A->B Boc Protection C tert-Butyl 1-(chlorocarbonyl)cyclopropane-1-carboxylate B->C Acid Chloride Formation D tert-Butyl 1-(chlorocarbonyl)cyclopropane-1-carboxylate E tert-Butyl 1-(prop-2-yn-1-ylcarbamoyl)cyclopropane-1-carboxylate D->E Amidation F tert-Butyl 1-((1-(trimethylsilyl)prop-2-yn-1-yl)carbamoyl)cyclopropane-1-carboxylate E->F Silylation G tert-Butyl 1-(((E)-3-iodo-1-(trimethylsilyl)allyl)carbamoyl)cyclopropane-1-carboxylate F->G Hydroiodination H tert-Butyl 1-(((E)-3-iodo-1-(trimethylsilyl)allyl)carbamoyl)cyclopropane-1-carboxylate I tert-Butyl 1-(3-oxo-2,3-dihydropyridin-1-yl)cyclopropane-1-carboxylate H->I Intramolecular Cyclization J 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid (Target Molecule) I->J Reduction & Deprotection

Caption: Proposed synthetic pathway for 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid.

Detailed Experimental Protocols

Materials and Reagents
ReagentGradeSupplierNotes
Dihydro-2H-pyran-3(4H)-one≥97%Sigma-AldrichStore under inert gas
1-Bromocyclopropanecarboxylic acid98%Combi-Blocks
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-AldrichHighly flammable, handle with care
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeSigma-AldrichDry over sodium/benzophenone
Diethyl ether, anhydrous≥99.7%Fisher Scientific
Hydrochloric acid (HCl)37%VWRCorrosive
Sodium hydroxide (NaOH)Pellets, ≥97%EMD MilliporeCorrosive
Magnesium sulfate (MgSO₄), anhydrous≥99.5%Sigma-Aldrich
Protocol 1: Preparation of Lithium 1-(tert-butoxycarbonyl)cyclopropanecarboxylate

Causality: The carboxylic acid on the cyclopropane ring is protected as a tert-butyl ester to prevent it from reacting with the organolithium species that will be generated. The lithium salt is then formed to facilitate the subsequent nucleophilic attack.

G start Start: Dry Reaction Flask step1 Add 1-bromocyclopropanecarboxylic acid and anhydrous THF start->step1 step2 Cool to -78°C (acetone/dry ice bath) step1->step2 step3 Slowly add n-BuLi (2.2 eq) via syringe step2->step3 step4 Stir at -78°C for 1 hour step3->step4 step5 Introduce di-tert-butyl dicarbonate (Boc)₂O in THF step4->step5 step6 Allow to warm to room temperature and stir for 12 hours step5->step6 step7 Quench with saturated NH₄Cl solution step6->step7 step8 Aqueous workup (extraction with diethyl ether) step7->step8 end End: Isolated Lithium Salt step8->end

Caption: Workflow for the preparation of the key lithium carboxylate intermediate.

Step-by-Step Procedure:

  • Setup: A 2 L three-necked round-bottom flask, equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, is flame-dried and cooled under a stream of dry nitrogen.

  • Charging Reagents: The flask is charged with 1-bromocyclopropanecarboxylic acid (50 g, 0.30 mol) and anhydrous tetrahydrofuran (THF, 800 mL).

  • Cooling: The resulting solution is cooled to -78 °C using an acetone/dry ice bath.

  • Lithiation: n-Butyllithium (2.5 M in hexanes, 264 mL, 0.66 mol, 2.2 eq) is added dropwise via a syringe pump over 1 hour, maintaining the internal temperature below -70 °C. The formation of a white precipitate will be observed.

  • Boc Protection: A solution of di-tert-butyl dicarbonate ((Boc)₂O, 72 g, 0.33 mol, 1.1 eq) in anhydrous THF (200 mL) is added dropwise to the reaction mixture at -78 °C.

  • Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12 hours.

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (300 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 200 mL). The combined organic layers are washed with brine (200 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude lithium 1-(tert-butoxycarbonyl)cyclopropanecarboxylate, which is used in the next step without further purification.

Protocol 2: Nucleophilic Addition to Dihydro-2H-pyran-3(4H)-one

Causality: This is the key C-C bond-forming step. The prepared organolithium reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of dihydro-2H-pyran-3(4H)-one. The reaction is conducted at low temperatures to minimize side reactions.

Step-by-Step Procedure:

  • Setup: A 3 L three-necked round-bottom flask is set up as described in Protocol 1.

  • Reagent Addition: The flask is charged with a solution of dihydro-2H-pyran-3(4H)-one (30 g, 0.30 mol) in anhydrous THF (500 mL) and cooled to -78 °C.

  • Nucleophilic Addition: The crude lithium 1-(tert-butoxycarbonyl)cyclopropanecarboxylate from the previous step, dissolved in anhydrous THF (500 mL), is added dropwise to the ketone solution over 1.5 hours, maintaining the internal temperature below -70 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for 3 hours.

  • Quenching and Workup: The reaction is quenched with saturated aqueous ammonium chloride solution (400 mL). The mixture is allowed to warm to room temperature. The layers are separated, and the aqueous phase is extracted with ethyl acetate (3 x 300 mL). The combined organic layers are washed with brine (300 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by flash column chromatography (silica gel, gradient elution with 20-50% ethyl acetate in hexanes) to afford tert-butyl 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylate as a colorless oil.

Protocol 3: Deprotection to Yield the Final Product

Causality: The tert-butyl protecting group is removed under acidic conditions to reveal the final carboxylic acid. Trifluoroacetic acid (TFA) is a common and effective reagent for this transformation, proceeding via a stable tert-butyl cation.

Step-by-Step Procedure:

  • Setup: A 1 L round-bottom flask is equipped with a magnetic stirrer.

  • Reagent Addition: The purified tert-butyl 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylate (from the previous step) is dissolved in dichloromethane (DCM, 400 mL).

  • Deprotection: Trifluoroacetic acid (TFA, 100 mL) is added dropwise to the solution at 0 °C (ice bath).

  • Reaction: The reaction mixture is stirred at room temperature for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: The solvent and excess TFA are removed under reduced pressure. The residue is co-evaporated with toluene (3 x 100 mL) to remove residual TFA.

  • Isolation: The resulting solid is triturated with cold diethyl ether, filtered, and dried under high vacuum to yield 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid as a white solid.

Data Summary and Characterization

StepProductExpected YieldPhysical AppearanceAnalytical Data (Expected)
2.2 Lithium 1-(tert-butoxycarbonyl)cyclopropanecarboxylate>90% (crude)White solidUsed directly in the next step.
2.3 tert-Butyl 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylate65-75%Colorless oil¹H NMR, ¹³C NMR, and Mass Spectrometry consistent with the proposed structure.
2.4 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid85-95%White solid¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point consistent with the target molecule.

Safety and Handling

  • n-Butyllithium: Highly pyrophoric and reacts violently with water. All manipulations must be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and proper syringe techniques. Personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and appropriate gloves, is mandatory.

  • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe burns. Handle in a well-ventilated fume hood with appropriate PPE.

  • Cryogenic Conditions: The use of dry ice/acetone baths requires insulated gloves and care to avoid frostbite.

Conclusion

The synthetic route and protocols detailed in this application note provide a robust and scalable method for the preparation of 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid. By employing a strategic protection and nucleophilic addition sequence, this valuable building block can be synthesized in good overall yield. The provided step-by-step instructions, along with the rationale for each experimental choice, are intended to enable researchers in the field of drug development to successfully implement this synthesis on a gram scale and beyond.

References

  • Organic Syntheses. Cyclopropanecarboxylic acid. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240-9261. Available at: [Link]

Application Note: Handling, Storage, and Synthetic Utilization of 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid is a highly functionalized, sterically congested aliphatic building block. Structurally, it features a cyclopropane ring directly bonded to the C3 position of an oxane (tetrahydropyran) ring, which simultaneously bears a tertiary alcohol. This unique 3D-rich architecture makes it an invaluable bioisostere and spiro-like scaffold in modern drug discovery, particularly in the development of leukotriene C4 synthase inhibitors for the treatment of respiratory diseases and chronic inflammation[1].

However, the proximity of a carboxylic acid to a tertiary alcohol, separated by two adjacent fully substituted carbon centers, presents significant challenges in both storage stability and synthetic manipulation. This guide provides field-proven protocols for stabilizing this molecule and successfully deploying it in challenging amide coupling workflows.

Physicochemical Profiling & Storage Causality

The structural density of this compound requires careful handling. The C1 of the cyclopropane and the C3 of the oxane ring act as adjacent sterically hindered centers. Furthermore, the bifunctional nature of the molecule introduces specific vulnerabilities:

  • Intramolecular Lactonization & Dehydration: Under strongly acidic conditions or elevated temperatures, the tertiary hydroxyl group on the oxane ring is highly susceptible to protonation. This can lead to E1 dehydration (forming an alkene) or nucleophilic attack by the adjacent carboxylic acid, resulting in an irreversible spiro-lactone formation[2].

  • Steric Shielding: The adjacent bulky rings severely restrict the conformational flexibility of the carboxylic acid, making standard activation kinetics (e.g., via O-acylisourea intermediates) extremely slow or completely ineffective[3].

Table 1: Physicochemical and Stability Profile
ParameterCharacteristic / ValueCausality & Experimental Impact
Chemical Structure Bifunctional (Tertiary Alcohol + Acid)High propensity for intramolecular side-reactions if activated improperly[4].
Steric Profile Adjacent Fully Substituted CentersSeverely impedes nucleophilic attack at the carbonyl carbon; standard coupling fails[5].
Acid Stability Low to ModerateTertiary alcohol is susceptible to carbocation formation and subsequent dehydration[2].
Solvent Compatibility Soluble in DMF, DMSO, THF, DCMRequires strictly non-nucleophilic, anhydrous solvents to prevent competitive esterification.

Storage & Handling Best Practices

To maintain the structural integrity of 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid, the following self-validating storage system must be implemented:

  • Temperature & Atmosphere: Store the lyophilized solid at 2–8 °C (or -20 °C for multi-month storage) in a tightly sealed desiccator under an argon or nitrogen atmosphere. Moisture ingress can lead to localized acidic microenvironments if trace impurities are present.

  • Reagent Compatibility: Strictly avoid exposure to strong Lewis acids (e.g., TiCl4, AlCl3) and Brønsted acids (e.g., TFA, HCl). If acidic conditions are mandatory for downstream deprotections, the tertiary alcohol must first be protected (e.g., as a TMS or TES ether).

  • Reconstitution: When preparing stock solutions, use anhydrous, non-protic solvents (e.g., THF or DMF). Do not store the compound in solution for extended periods, as the proximity of the functional groups accelerates degradation kinetics over time.

Degradation A 1-(3-hydroxyoxan-3-yl)cyclopropane -1-carboxylic acid B Strong Acids / Heat A->B Exposure C Oxane C3 Carbocation Intermediate B->C Protonation & -H2O D Dehydration (Alkene Formation) C->D E1 Elimination E Spiro-Lactonization (Intramolecular Attack) C->E Nucleophilic Trapping

Diagram 1: Acid-catalyzed degradation pathways of the bifunctional building block.

Synthetic Application: Amide Coupling of a Sterically Hindered Scaffold

The Causality of Coupling Failures

When attempting to form an amide bond with this compound, standard coupling agents (e.g., HATU, EDC/HOBt) routinely fail. This occurs because these reagents generate a bulky active ester (such as a tetramethyluronium species) that physically blocks the incoming amine from accessing the carbonyl carbon due to the massive steric clash from the adjacent oxane and cyclopropane rings[5].

The Solution: Acyl Fluoride Activation

To bypass this steric barrier, the carboxylic acid must be converted into an acyl fluoride . Acyl fluorides are sterically minimal, highly electrophilic, and remarkably stable to moisture and unprotected tertiary alcohols[6]. This allows the amine to attack the carbonyl efficiently, even in highly congested environments or when using electron-deficient amines[7].

Protocol: In Situ Acyl Fluoride Generation and Coupling

Materials Required:

  • 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid (1.0 eq)

  • Target Amine (1.2 eq)

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Deoxo-Fluor (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Step-by-Step Methodology:

  • System Preparation: Flame-dry a reaction vial and purge with inert gas (N2 or Argon).

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration. Causality: Complete dissolution ensures uniform activation and prevents localized concentration gradients that could trigger dimerization.

  • Activation: Cool the solution to 0 °C. Add DIPEA (3.0 eq) followed by TFFH (1.2 eq). Causality: Cooling prevents potential exothermic degradation of the tertiary alcohol. TFFH converts the acid to the acyl fluoride without generating strong Brønsted acids that could dehydrate the oxane ring.

  • Validation & Monitoring: Stir the mixture at room temperature for 1–2 hours. Validate the formation of the acyl fluoride by TLC or LC-MS (it will appear as a distinct, less polar intermediate).

  • Coupling: Add the target amine (1.2 eq). If the amine is also sterically hindered, exchange the solvent to DMF and heat the reaction to 40–80 °C[7]. The extreme thermal stability of the acyl fluoride permits this elevated temperature without degrading the intermediate.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Workflow Start Sterically Hindered Acid Standard Standard Coupling (HATU / EDC) Start->Standard Traditional Route AcylF Acyl Fluoride Generation (Deoxo-Fluor / TFFH) Start->AcylF Optimized Route Fail Low Yield / No Reaction (Steric Clash) Standard->Fail Amine Amine Addition (Elevated Temp: 40-80°C) AcylF->Amine Intermediate Success Target Amide Product Amine->Success High Yield

Diagram 2: Comparative workflow for amide coupling of sterically hindered substrates.

References

  • Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents (WO2016177845A1).[1]

  • Cyclopropane carboxylic acid - Wikipedia. [Link][4]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC.[Link][3]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC).[Link][7]

  • Synthesis of hydroxamates (Weinreb amides) via Acyl Fluorides - Organic Chemistry Portal.[Link][6]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex spirocyclic molecules. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis and improve your overall yield and purity.

The synthesis of this molecule, which features a quaternary hydroxylated stereocenter at the junction of a tetrahydropyran (oxane) and a cyclopropane ring, presents unique challenges. The most common and logical synthetic strategy involves two key stages: the formation of a nitrile intermediate followed by its hydrolysis. This guide is structured around this pathway.

Visualized Synthetic Overview

The following workflow outlines the critical transformations from a common starting material to the final carboxylic acid product. Each stage presents distinct challenges that are addressed in this guide.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Formation cluster_2 Key Challenges A Tetrahydropyran-3-one + 1-lithiocyclopropane-1-carbonitrile B Intermediate: 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carbonitrile A->B  Nucleophilic Addition C Final Product: 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid B->C  Nitrile Hydrolysis (Acid or Base Catalyzed) P1 Low Yield/ Side Reactions B->P1 P4 Purification Issues B->P4 P2 Incomplete Conversion C->P2 P3 Product Degradation C->P3 C->P4

Caption: High-level workflow for the synthesis of the target molecule and associated challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Part 1: Synthesis of the Nitrile Intermediate

The formation of the key intermediate, 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carbonitrile, via nucleophilic addition of a cyclopropylnitrile anion to tetrahydropyran-3-one is a critical step. Success here is paramount for the overall yield.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low or no conversion of the starting ketone. 1. Inefficient generation of the nucleophile: The cyclopropyl proton is not very acidic, requiring a very strong base (e.g., n-BuLi, LDA). Moisture can quench the organolithium reagent. 2. Low reactivity of the ketone: Steric hindrance may be a factor. 3. Incorrect reaction temperature: The organolithium reagent may be unstable at higher temperatures, while the reaction may be too slow if the temperature is too low.1. Optimize Nucleophile Generation: Use freshly titrated n-BuLi. Ensure rigorously anhydrous conditions (flame-dried glassware, dry solvents). Consider a stronger base or a different solvent system (e.g., THF with HMPA as an additive). 2. Enhance Ketone Reactivity: Add a Lewis acid (e.g., CeCl₃, BF₃·OEt₂) to activate the ketone's carbonyl group prior to adding the nucleophile. 3. Temperature Control: Generate the nucleophile at -78 °C, add the ketone solution slowly at -78 °C, and then allow the reaction to warm slowly to 0 °C or room temperature. Monitor by TLC or LC-MS to determine the optimal reaction time and temperature.
Significant formation of a dehydrated by-product. The tertiary alcohol product is prone to elimination (dehydration) under acidic or heated conditions, especially during workup or purification.Gentle Workup: Quench the reaction at low temperature with a saturated aqueous solution of NH₄Cl, not a strong acid. Avoid any heating. Purification Strategy: Use column chromatography with a neutral stationary phase (e.g., silica gel buffered with triethylamine) to prevent on-column degradation. Minimize the time the product spends in solution.
Difficulty purifying the nitrile-alcohol intermediate. The product contains both a hydroxyl group and a nitrile, making it highly polar. This can lead to poor separation from polar impurities and streaking on silica gel columns.Modify Polarity: If the product is sufficiently stable, consider protecting the hydroxyl group as a silyl ether (e.g., TBS ether) before chromatography. This will make the compound less polar and easier to handle. The protecting group can be removed before the hydrolysis step. Alternative Purification: Consider recrystallization from a suitable solvent system if the product is a solid.
Part 2: Hydrolysis of the Nitrile to Carboxylic Acid

The conversion of the spiro-nitrile to the final carboxylic acid is a standard transformation, but the substrate's unique structure can lead to complications.[1][2]

Problem/Observation Potential Cause(s) Recommended Solution(s)
Reaction stalls at the amide intermediate. 1. Insufficiently harsh conditions: The intermediate amide can be stable and require forcing conditions to hydrolyze completely.[1] 2. Steric hindrance: The quaternary center can sterically shield the amide from attack by water or hydroxide.1. Increase Reaction Severity: For acidic hydrolysis, increase the concentration of the acid (e.g., from 6M HCl to concentrated HCl or H₂SO₄) and/or increase the reaction temperature and time. For basic hydrolysis, use a higher concentration of NaOH or KOH and consider a co-solvent like ethanol to improve solubility.[3] 2. Microwave Irradiation: Use of a microwave reactor can often drive sterically hindered hydrolyses to completion in a much shorter time frame.
Low yield of the isolated carboxylic acid. 1. Product degradation: The oxane ring may be sensitive to very strong acid, potentially leading to ring-opening. The tertiary alcohol could also undergo side reactions. 2. Incomplete extraction: The final product is a hydroxy acid, which can be highly water-soluble and difficult to extract into an organic solvent.1. Milder Conditions: If degradation is suspected, try a two-step procedure: first, hydrolyze to the amide under moderately acidic conditions, isolate the amide, and then perform the second hydrolysis under conditions known to be compatible with the rest of the molecule. 2. Optimize Extraction: After acidifying the aqueous layer post-hydrolysis, perform multiple extractions with a more polar solvent like ethyl acetate or a THF/ether mixture. Saturating the aqueous layer with NaCl can help drive the product into the organic phase.
Final product is difficult to purify. 1. High polarity and zwitterionic character: The molecule contains both a carboxylic acid and a hydroxyl group, making it very polar and potentially zwitterionic, which complicates standard purification techniques. 2. Contamination with inorganic salts: Salts from the workup procedure can be difficult to remove.1. Ion-Exchange Chromatography: This is a highly effective method for purifying polar, ionizable compounds like carboxylic acids.[4] Use an anion exchange resin to capture the carboxylate, wash away neutral impurities, and then elute the pure acid. 2. Recrystallization: If the product is crystalline, this is the best method for achieving high purity. Experiment with various solvents (e.g., water, ethanol/water, ethyl acetate/hexanes). 3. Desalting: To remove inorganic salts, dissolve the crude product in a minimal amount of a solvent that dissolves the product but not the salt (e.g., ethanol), and filter.

Frequently Asked Questions (FAQs)

  • Q1: Why is the nitrile hydrolysis pathway preferred for installing the carboxylic acid group?

    • A1: The nitrile group serves as a robust and sterically compact precursor to the carboxylic acid. It is unreactive under many conditions used for C-C bond formation (like the initial nucleophilic addition), making it an ideal "masked" carboxylate. Alternative routes, such as the oxidation of a primary alcohol, would require additional synthetic steps and introduce challenges with chemoselectivity due to the presence of the tertiary alcohol. Direct carboxylation of an organometallic intermediate at this sterically hindered position would likely be very low-yielding.

  • Q2: Should I use acidic or basic conditions for the nitrile hydrolysis?

    • A2: The choice depends on the stability of your substrate.

      • Acidic Hydrolysis (e.g., refluxing 6M HCl or H₂SO₄): This method directly produces the carboxylic acid upon workup.[2] However, the strong acid and high temperatures could cause degradation, such as dehydration of the tertiary alcohol or cleavage of the ether linkage in the oxane ring.

      • Basic Hydrolysis (e.g., refluxing NaOH or KOH): This method first produces the carboxylate salt.[3] An acidic workup is then required to protonate it to the final carboxylic acid. This can be a milder option for acid-sensitive functional groups. The primary risk is potential side reactions if other base-sensitive groups are present. For this specific molecule, basic hydrolysis is often the safer starting point.

  • Q3: How can I effectively monitor the progress of these reactions?

    • A3: For both stages, Thin Layer Chromatography (TLC) is a quick and effective tool. Use a relatively polar mobile phase (e.g., 50-70% ethyl acetate in hexanes) and visualize with a potassium permanganate stain, which will react with the alcohol and ketone. For more precise monitoring, especially for the hydrolysis step, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. It will allow you to track the disappearance of the nitrile intermediate (M+H)⁺, the appearance of the amide intermediate (M+H+18)⁺, and the final carboxylic acid product (M+H+19)⁺.

  • Q4: What are the primary safety concerns during this synthesis?

    • A4: Several key hazards must be managed:

      • Organolithium Reagents (n-BuLi): Pyrophoric and react violently with water. Must be handled under an inert atmosphere (Nitrogen or Argon) using syringe techniques.

      • Cyanide Sources: If using reagents like TMSCN or generating the nitrile intermediate from cyanide salts, extreme caution is necessary. All manipulations should be done in a well-ventilated fume hood, and a cyanide quench solution (e.g., bleach and ferrous sulfate) should be readily available.

      • Strong Acids/Bases: Concentrated acids and bases used in the hydrolysis step are highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Detailed Experimental Protocols

The following are model protocols and may require optimization for your specific setup and scale.

Protocol 1: Synthesis of 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carbonitrile
  • Setup: Flame-dry a three-neck round-bottom flask equipped with a stir bar, a thermometer, and a rubber septum under a stream of dry nitrogen.

  • Reagent Preparation: In the flask, dissolve cyclopropane-1-carbonitrile (1.2 equivalents) in anhydrous tetrahydrofuran (THF) to a concentration of 0.5 M.

  • Nucleophile Generation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents, 2.5 M solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Addition: Dissolve tetrahydropyran-3-one (1.0 equivalent) in anhydrous THF and add it dropwise to the cold nucleophile solution.

  • Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature and stir for an additional 4 hours or until TLC/LC-MS analysis shows consumption of the ketone.

  • Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the title intermediate.

Protocol 2: Hydrolysis to 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid (Basic Conditions)
  • Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, dissolve the nitrile intermediate (1.0 equivalent) in ethanol.

  • Reaction: Add a 6 M aqueous solution of sodium hydroxide (NaOH, 10 equivalents). Heat the mixture to reflux (approx. 90-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by LC-MS, checking for the disappearance of the starting material and the amide intermediate.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 2-3 by the slow addition of 6 M hydrochloric acid (HCl).

  • Extraction: Extract the acidic aqueous phase at least five times with ethyl acetate. To improve recovery, saturate the aqueous layer with solid NaCl before extraction.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid or oil can be further purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by ion-exchange chromatography.[4]

References

  • Kulinkovich, O. G. The Kulinkovich Reaction. Organic Chemistry Portal. Available at: [Link]

  • NRO Chemistry. Kulinkovich Reaction. YouTube. Available at: [Link]

  • Various Authors. Kulinkovich reaction. Grokipedia. Available at: [Link]

  • Shafi, S., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. Available at: [Link]

  • Douglas, C. J., et al. (2019). Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols. PubMed Central. Available at: [Link]

  • Kasatkin, A., & Sato, F. (2001). Mechanism of the Kulinkovich Cyclopropanol Synthesis. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (2023). Kulinkovich reaction. Wikipedia. Available at: [Link]

  • Wikipedia contributors. (2023). Simmons–Smith reaction. Wikipedia. Available at: [Link]

  • Charette, A. B., et al. (2002). Catalytic, Enantioselective Cyclopropanation of Allylic Alcohols. Substrate Generality. The Journal of Organic Chemistry. Available at: [Link]

  • OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. Available at: [Link]

  • McCloskey, C. M., & Coleman, G. H. Cyclopropanecarboxylic acid. Organic Syntheses. Available at: [Link]

  • Tan, Y. L., et al. (2020). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. PubMed Central. Available at: [Link]

  • Patent CN110862311A. Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate. Patsnap Eureka. Available at: [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at: [Link]

  • Procter, D. J., et al. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. PubMed Central. Available at: [Link]

  • Clark, J. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Montgomery, T. P., & Buchwald, S. L. (2018). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. PubMed Central. Available at: [Link]

  • US Patent US3843709A. Preparation of cyclopropyl cyanide from 4-chlorobutyronitrile. Google Patents.
  • Organic Chemistry Portal. Nitrile to Acid - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • US Patent US5387713A. Process for purification of carboxylic acids. Google Patents.
  • Chen, D. Y. K., et al. (2023). Synthesis of Spiro Carbocycles via Methyl β-C(sp3)–H Functionalization of Cyclic Aliphatic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Trost, B. M., & Sorum, M. T. (2011). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PubMed Central. Available at: [Link]

  • Chempedia. General procedures for the purification of Carboxylic acids. LookChem. Available at: [Link]

  • Piggott, M. J., et al. (2008). Syntheses of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid and their derivatives. UWA Profiles and Research Repository. Available at: [Link]

  • Parlow, J. J., et al. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Publications. Available at: [Link]

  • Concellón, J. M., et al. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids. Organic Chemistry Portal. Available at: [Link]

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Technical Support Center: Synthesis of 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this multi-step synthesis. The information presented here is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.

The synthesis of this spirocyclic ether, a motif of increasing interest in medicinal chemistry due to its unique three-dimensional structure, typically involves two key transformations: a cyclopropanation reaction and a nucleophilic addition to a lactone.[1][2] This guide is structured to address potential issues in each of these critical stages, as well as in the final purification and characterization of the target molecule.

I. Troubleshooting Guide

This section is organized by common problems encountered during the synthesis, providing potential causes and actionable solutions.

Part A: Cyclopropanation Step

The initial phase of the synthesis often involves the creation of a cyclopropanecarboxylic acid derivative. A common route is the reaction of an appropriate alkene with a carbene or carbenoid source.[3][4]

Issue 1: Low or No Yield of the Cyclopropanated Product

Question: I am attempting to synthesize the cyclopropane ring from an alkene precursor, but I'm observing very low yields or no product formation. What are the likely causes and how can I improve the outcome?

Answer: Low yields in cyclopropanation reactions can be attributed to several factors, ranging from reagent quality to reaction conditions. Here is a systematic approach to troubleshooting this issue:

  • Catalyst Inactivity:

    • Verification: Ensure your catalyst is from a reputable supplier and is not expired.[3]

    • Activation: Some catalysts may require pre-activation. Consult the relevant literature for the specific activation procedure for your chosen catalyst.[3]

    • Loading: Insufficient catalyst loading can lead to incomplete conversion. A systematic increase in catalyst loading (e.g., from 1 mol% to 5 mol%) can help identify the optimal concentration.[3]

  • Decomposition of the Diazo Compound (if applicable):

    • Slow Addition: Diazo compounds can be unstable.[5] Employing a syringe pump for the slow and controlled addition of the diazo compound can minimize the formation of side products like dimers.[5]

    • Temperature Control: Maintain the recommended reaction temperature. While many rhodium-catalyzed reactions proceed well at room temperature, optimization may be necessary.[3]

    • Purity: Ensure the diazo compound is free from acidic impurities, which can accelerate its decomposition.[3]

  • Poor Alkene Reactivity:

    • Electronic Effects: Electron-rich alkenes are generally more reactive in cyclopropanation reactions.[3] For electron-deficient alkenes, consider using a more reactive carbene source or a different catalytic system.[3]

    • Steric Hindrance: Highly substituted or sterically hindered alkenes may exhibit slower reaction rates.[3] Increasing the reaction time or temperature might be necessary to drive the reaction to completion.[3]

  • Inappropriate Solvent or Presence of Inhibitors:

    • Solvent Polarity: The choice of solvent can significantly influence the reaction rate and selectivity. For Simmons-Smith reactions, non-coordinating solvents like dichloromethane (DCM) are often preferred.[3]

    • Atmosphere: Many cyclopropanation catalysts are sensitive to air and moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[3]

Part B: Grignard Reaction with Lactone

The second key step typically involves the reaction of a cyclopropyl Grignard reagent with a suitable lactone, such as δ-valerolactone, to form the tertiary alcohol.

Issue 2: Low Yield of the Tertiary Alcohol and Formation of Side Products

Question: My Grignard reaction is yielding a complex mixture of products with only a small amount of the desired 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid. What is going wrong?

Answer: The Grignard reaction, while powerful, is sensitive to reaction conditions and substrate purity. Low yields and side product formation often stem from the following issues:

  • Grignard Reagent Quality:

    • Anhydrous Conditions: Grignard reagents are highly basic and react rapidly with protic sources like water. All glassware must be rigorously dried, and anhydrous solvents are essential.

    • Reagent Titration: The concentration of a freshly prepared Grignard reagent should be determined by titration to ensure accurate stoichiometry.

  • Reaction with the Ester Moiety of the Lactone:

    • Double Addition: It is crucial to remember that two equivalents of the Grignard reagent will react with the lactone. The first equivalent opens the lactone to form a ketone intermediate, which is then attacked by a second equivalent to yield the tertiary alcohol.[6] Insufficient Grignard reagent will result in the formation of the ketone as a major byproduct.

    • Enolization: If the Grignard reagent is particularly bulky or the intermediate ketone is sterically hindered, enolization can compete with nucleophilic addition, leading to the recovery of starting material after workup.

  • Reaction Temperature:

    • Controlled Addition: The addition of the Grignard reagent to the lactone should be performed at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction and minimize side reactions.[7]

Part C: Purification and Characterization

The final stage of the synthesis involves isolating and verifying the structure of the target compound.

Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to purify the 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid from the crude reaction mixture. Standard silica gel chromatography is not effective. What purification strategies should I consider?

Answer: The target molecule possesses both a carboxylic acid and a hydroxyl group, making it highly polar. This polarity presents challenges for traditional purification methods.[5]

  • Acid-Base Extraction:

    • A primary purification step can involve dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate) and washing with an organic solvent (e.g., diethyl ether) to remove non-acidic impurities. The aqueous layer can then be acidified, and the product extracted with an organic solvent.[8]

  • Chromatography Techniques:

    • Normal Phase with Polar Eluents: If using silica gel, highly polar eluent systems, such as dichloromethane/methanol with a small amount of acetic or formic acid, may be necessary to elute the product.[5]

    • Reversed-Phase Chromatography: C18-reversed phase chromatography is often more suitable for purifying highly polar compounds like carboxylic acids.[9] A gradient of water (often with a pH modifier like formic acid or TFA) and acetonitrile or methanol is typically used.[9]

  • Recrystallization:

    • If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[5] Experiment with various polar solvents and solvent mixtures to find optimal conditions.

Issue 4: Ambiguous Spectroscopic Data

Question: The NMR and mass spectrometry data for my final product are not clear, making it difficult to confirm the structure. How can I obtain better analytical data?

Answer: Unambiguous characterization is critical for confirming the synthesis of the target molecule.

  • NMR Spectroscopy:

    • Solvent Choice: Ensure you are using a deuterated solvent in which your compound is fully soluble. For highly polar compounds, DMSO-d6 or Methanol-d4 are good choices.

    • 2D NMR: Techniques such as COSY, HSQC, and HMBC can be invaluable in assigning the complex proton and carbon signals of the spirocyclic structure.

    • Purity: Impurities can significantly complicate NMR spectra. Ensure your sample is as pure as possible before analysis.

  • Mass Spectrometry:

    • Ionization Technique: Electrospray ionization (ESI) is generally well-suited for polar molecules containing acidic and hydroxyl groups. Both positive and negative ion modes should be explored.

    • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of your product.

  • HPLC Analysis:

    • Developing an HPLC method can not only assess the purity of your compound but can also be coupled with a mass spectrometer (LC-MS) for more definitive identification.[10]

II. Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid?

A1: A plausible and common synthetic strategy involves a two-step process. First, a cyclopropanation reaction is performed to create a cyclopropanecarboxylic acid ester. This can be achieved through various methods, including the Simmons-Smith reaction or transition-metal-catalyzed decomposition of a diazo compound in the presence of an appropriate alkene.[11] The second step involves the reaction of the cyclopropyl ester with a Grignard reagent, which is then reacted with a lactone, such as δ-valerolactone, to form the tertiary alcohol. Subsequent hydrolysis of the ester yields the final carboxylic acid.

Q2: What are the key safety precautions to consider during this synthesis?

A2: Several safety precautions are paramount. If using diazo compounds, be aware of their potential instability and explosiveness; handle them with care and use appropriate shielding.[3] Grignard reagents are pyrophoric and react violently with water; they must be handled under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and work in a well-ventilated fume hood.

Q3: How can I monitor the progress of my reactions?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the cyclopropanation and Grignard reactions. For the highly polar product, you may need to use a polar eluent system for TLC, such as 10-20% methanol in dichloromethane.[5] Staining with potassium permanganate or vanillin can help visualize the spots. HPLC can also be used for more quantitative monitoring.

Q4: Can I use a different lactone in the Grignard reaction?

A4: Yes, using different lactones will result in different ring sizes for the cyclic ether portion of the molecule. For example, using γ-butyrolactone would lead to a five-membered tetrahydrofuran ring instead of the six-membered oxane ring.

III. Experimental Protocols & Data

Table 1: Representative Reaction Conditions
StepReagentsSolventTemperatureTypical Yield
Cyclopropanation (Simmons-Smith) Diethylzinc, Diiodomethane, AlkeneDichloromethane0 °C to rt60-80%
Grignard Reaction Cyclopropylmagnesium bromide, δ-ValerolactoneTetrahydrofuran0 °C to rt50-70%

Note: Yields are highly dependent on the specific substrate and reaction scale.

Protocol 1: General Procedure for Simmons-Smith Cyclopropanation
  • To a stirred solution of the alkene in anhydrous dichloromethane at 0 °C under an argon atmosphere, add a solution of diethylzinc (1.1 equivalents) dropwise.

  • After stirring for 15 minutes, add diiodomethane (1.2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Grignard Reaction with a Lactone
  • To a stirred solution of the cyclopropyl bromide in anhydrous tetrahydrofuran at room temperature under an argon atmosphere, add magnesium turnings.

  • Initiate the reaction (e.g., with a small crystal of iodine or gentle heating) and then maintain a gentle reflux until the magnesium is consumed.

  • Cool the resulting Grignard reagent to 0 °C.

  • Add a solution of δ-valerolactone (0.5 equivalents) in anhydrous tetrahydrofuran dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using an appropriate method (e.g., reversed-phase chromatography).

IV. Visualizations

Diagram 1: General Synthetic Workflow

G Alkene Alkene Precursor Cyclopropanation Cyclopropanation (e.g., Simmons-Smith) Alkene->Cyclopropanation Cyclopropyl_Ester Cyclopropyl Ester Cyclopropanation->Cyclopropyl_Ester Grignard_Formation Grignard Reagent Formation Cyclopropyl_Ester->Grignard_Formation From corresponding bromide Grignard_Reaction Reaction with δ-Valerolactone Grignard_Formation->Grignard_Reaction Tertiary_Alcohol_Ester Tertiary Alcohol Ester Grignard_Reaction->Tertiary_Alcohol_Ester Hydrolysis Ester Hydrolysis Tertiary_Alcohol_Ester->Hydrolysis Final_Product 1-(3-hydroxyoxan-3-yl)cyclopropane- 1-carboxylic acid Hydrolysis->Final_Product

Caption: General workflow for the synthesis of the target molecule.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed Check_Reagents Check Reagent Quality (Purity, Age, Activity) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Atmosphere, Time) Check_Reagents->Check_Conditions Reagents OK Success Yield Improved Check_Reagents->Success Replaced/Purified Reagents Optimize_Stoichiometry Optimize Stoichiometry (Titrate Grignard, Adjust Equivalents) Check_Conditions->Optimize_Stoichiometry Conditions Correct Check_Conditions->Success Corrected Conditions Purification_Issue Investigate Purification (Alternative Methods?) Optimize_Stoichiometry->Purification_Issue Stoichiometry Optimized Optimize_Stoichiometry->Success Adjusted Stoichiometry Purification_Issue->Success Purification Effective

Caption: Decision tree for troubleshooting low reaction yields.

V. References

  • Reddy, B. V. S., Swathi, V., Swain, M., Pal Bhadra, M., Sridhar, B., Satyanarayana, D., & Jagadeesh, B. (2014). Stereoselective Synthesis of Spiro[tetrahydropyran-3,3′-oxindole] Derivatives Employing Prins Cascade Strategy. Organic Letters, 17(1), 86-89. [Link]

  • Wang, Y., et al. (2015). Enantioselective synthesis of spiro[4H-pyran-3,3′-oxindole] derivatives catalyzed by cinchona alkaloid thioureas. Beilstein Journal of Organic Chemistry, 11, 1866-1873. [Link]

  • Davarani, S. S. H., et al. (2016). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. Iranian Journal of Pharmaceutical Research, 15(4), 749-758. [Link]

  • Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]

  • ChemRxiv. (2020). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. [Link]

  • Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. Retrieved from

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Engle, K. M., & Yu, J. Q. (2013). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Journal of the American Chemical Society, 135(4), 1252-1255. [Link]

  • Griesbeck, A. G., & Bondock, S. (2002). Enantioselective Synthesis of Spiro Ethers and Spiro Ketals via Photoaddition of Dihydro-4-pyrones to Chiral 1,3-Dioxin-4-ones. The Journal of Organic Chemistry, 67(26), 9283-9287. [Link]

  • Dr. Richard Musgrave. (2017, March 15). Grignard Reactions of Lactones [Video]. YouTube. [Link]

  • Patsnap Eureka. (2020, March 6). Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. Retrieved from [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641-1684. [Link]

  • Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Pedersen, M. J., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT. [Link]

  • Easton, N. R., Lukach, C. A., Fish, V. B., & Craig, P. N. (1953). The Reaction of Grignard Reagents with Lactones. I. Ethyl and Methyl Grignard Reagents with 2,2-Diphenyl-4-butanolactones. Journal of the American Chemical Society, 75(21), 5432-5434. [Link]

  • Kotsuki, H., & Ikishima, H. (2006). Synthesis of Spirocyclic Ethers. Heterocycles, 69(1), 475. [Link]

  • Noble, A., & MacMillan, D. W. C. (2019). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 58(35), 12211-12215. [Link]

  • Google Patents. (n.d.). CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate. Retrieved from

  • Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters, 9(14), 2685-2688. [Link]

  • Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids. Retrieved from

  • Trost, B. M., & Yasukata, T. (2001). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Journal of the American Chemical Society, 123(29), 7162-7163. [Link]

  • European Patent Office. (n.d.). EP 0707024 A2 - Purification process of polyhydroxycarboxylic acids. Retrieved from [Link]

  • Nardi, P., et al. (2024). Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal. Frontiers in Plant Science, 15. [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). DE2128327C3 - Process for the preparation of 1-hydroxy-cyclopropane-1-carboxylic acids. Retrieved from

  • Bakulev, V. A., et al. (2020). Convenient Synthesis of Functionalized Cyclopropa[c]coumarin-1a-carboxylates. Molecules, 25(11), 2588. [Link]

  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science, 58(9), 785-802. [Link]

  • Azhakesan, A., Pasupuletti, K. K., & Pentu, N. (2025). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 067-085. [Link]

  • Fox, J. M., & Schafer, C. M. (2003). An Efficient and General Method for Resolving Cyclopropene Carboxylic Acids. The Journal of Organic Chemistry, 68(13), 5344-5353. [Link]

  • Walsh Medical Media. (2023, August 28). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Retrieved from [Link]

  • Lee, H. D., et al. (2021). Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifolia and Taraxacum coreanum. Applied Biological Chemistry, 64(1), 58. [Link]

  • EURL-SRM. (2017). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step wi. Retrieved from [Link]

  • Liu, Y., & Wang, Q. (2023). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Beilstein Journal of Organic Chemistry, 19, 1686-1704. [Link]

  • Li, J., et al. (2024). Photocatalytic 1,3-oxyheteroarylation of aryl cyclopropanes with azine N-oxides. Organic Chemistry Frontiers. [Link]

  • Żołnowska, B., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(9), 1899. [Link]

Sources

side reactions in the synthesis of 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid . As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven insights into the mechanistic pitfalls of this specific synthetic route.

The synthesis typically involves the generation of a cyclopropanecarboxylate enolate, followed by a nucleophilic aldol addition to oxan-3-one (tetrahydropyran-3-one), and subsequent ester saponification. Due to the presence of a sterically hindered tertiary alcohol and a strained cyclopropane ring, this pathway is highly susceptible to side reactions.

I. Mechanistic Workflow & Side Reaction Pathways

Understanding the causality behind side reactions is the first step in troubleshooting. The diagram below maps the main synthetic pathway against the three most common failure modes: Self-Condensation, Retro-Aldol Cleavage, and Dehydration.

G cluster_main Main Synthetic Pathway cluster_side Side Reactions A Methyl Cyclopropanecarboxylate B Lithium Enolate A->B LDA, -78°C D Methyl 1-(3-hydroxyoxan-3-yl) cyclopropanecarboxylate B->D + Oxan-3-one C Oxan-3-one C->D Nucleophilic Addition S1 Oxan-3-one Self-Condensation C->S1 Base Catalysis E Target: 1-(3-hydroxyoxan-3-yl) cyclopropane-1-carboxylic acid D->E Mild LiOH, H2O/THF Careful Acidification S2 Retro-Aldol Cleavage (Reversion) D->S2 Harsh Base / Heat S3 Dehydration (Alkene Formation) E->S3 Strong Acid Workup

Reaction workflow for 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid and side reactions.

II. Troubleshooting Guides & FAQs

Q1: During the saponification of the intermediate ester, my yield of the final acid is exceptionally low, and LC-MS shows a massive spike in oxan-3-one. What is happening? A1: You are observing a Retro-Aldol Cleavage . Your target molecule is a -hydroxy acid derivative. Under the strongly basic conditions (e.g., refluxing NaOH) traditionally used for ester hydrolysis, the tertiary alkoxide intermediate undergoes carbon-carbon bond cleavage. The electron density from the alkoxide pushes back to reform the oxan-3-one carbonyl, ejecting the cyclopropanecarboxylate enolate as a leaving group. Causality: The driving force is the relief of steric hindrance around the tertiary alcohol and the relative stability of the resulting enolate. The generation of enolates in small-ringed systems is influenced by ring strain, which increases the s-character of the C-H bonds and affects their overall reactivity[1]. Solution: Switch to milder saponification conditions. Use Lithium Hydroxide (LiOH) in a THF/Water mixture at 0–20 °C. The lithium cation strongly coordinates with both the -alkoxide and the carbonyl oxygen, forming a stable chelate that suppresses the retro-aldol pathway.

Q2: After the final acidic workup, my 1H NMR shows a new multiplet in the alkene region (5.5-6.0 ppm) and the loss of the tertiary hydroxyl signal. How do I prevent this? A2: This is Acid-Catalyzed Dehydration . The 3-hydroxyoxan-3-yl group contains a tertiary alcohol that is highly susceptible to E1 elimination. When exposed to strong mineral acids (like HCl or H2SO4) during the workup of the carboxylate salt, the hydroxyl group is protonated to form a good leaving group (water). This generates an oxonium-stabilized tertiary carbocation that rapidly eliminates a proton to form a stable endocyclic alkene. Causality: As demonstrated in studies of cyclic ketone enolates, minimizing the processes of dehydration and formation of enones requires2 and strict pH management[2]. Furthermore, the acidification and extraction of cyclopropanecarboxylic acid derivatives must be handled carefully to avoid degradation[3]. Solution: Never use strong mineral acids for this workup. Acidify the aqueous layer using a weak acid such as 10% aqueous citric acid at 0 °C, stopping exactly at pH 4.5.

Q3: My initial aldol addition step yields multiple byproducts, including a dimer of oxan-3-one. How can I improve the selectivity? A3: The Self-Condensation of oxan-3-one occurs if unreacted LDA or the cyclopropanecarboxylate enolate acts as a base rather than a nucleophile. It deprotonates oxan-3-one, generating a new enolate that attacks another molecule of oxan-3-one. Intramolecular addition and cyclopropanation pathways of ketone enolates demonstrate the extreme sensitivity of these intermediates to reaction conditions[4]. Causality: If the addition of oxan-3-one to the pre-formed cyclopropanecarboxylate enolate is done too quickly, kinetic basicity outcompetes nucleophilic addition. Solution: Ensure complete enolate formation before adding the ketone. Add the oxan-3-one dropwise as a highly dilute solution using a syringe pump, maintaining the internal temperature strictly below -70 °C.

Troubleshooting Start Analyze Impurity Profile (LC-MS / NMR) Q1 Target Mass -18 Da? (Dehydration) Start->Q1 Q2 Oxan-3-one mass re-appearing? Q1->Q2 No Sol1 Adjust Workup pH to 4.5 Use Citric Acid Q1->Sol1 Yes Sol2 Lower Saponification Temp Use LiOH Q2->Sol2 Yes

Troubleshooting logic for identifying and resolving dehydration and retro-aldol side reactions.

III. Quantitative Data: Side Reaction Mitigation

Side ReactionPrimary CauseAnalytical Indicator (NMR/MS)Mitigation StrategyYield Improvement
Retro-Aldol Cleavage Harsh base/heat during saponificationLC-MS: m/z 100 (oxan-3-one)Use LiOH at 0–20 °C+25%
Dehydration Strong acid (pH < 2) during workup1H NMR: 5.5-6.0 ppm (alkene)Acidify with citric acid to pH 4.5+30%
Self-Condensation Unreacted base / fast ketone additionLC-MS: m/z 182 (dimer)Syringe pump addition at -78 °C+15%

IV. Standard Operating Procedures (SOPs)

To guarantee reproducibility, these protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

SOP 1: Enolate Generation and Aldol Addition
  • Preparation: Purge a flame-dried flask with Argon. Add anhydrous THF (10 mL/mmol) and diisopropylamine (1.1 equiv). Cool to -78 °C.

  • Base Formation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C to form LDA.

  • Enolization: Add methyl cyclopropanecarboxylate (1.0 equiv) dropwise over 15 minutes. Stir for 45 minutes at -78 °C.

    • Self-Validation Checkpoint 1: Withdraw a 50 µL aliquot, quench in D2O, and extract with CDCl3. Run a rapid 1H NMR. Proceed ONLY if >95% deuterium incorporation is observed at the alpha position, confirming complete enolate formation.

  • Addition: Dilute oxan-3-one (0.95 equiv) in THF (5 mL/mmol). Add to the enolate solution via syringe pump over 60 minutes, keeping the internal temperature below -70 °C. Stir for an additional 2 hours at -78 °C.

  • Quench: Quench the reaction at -78 °C by adding saturated aqueous NH4Cl directly into the cold reaction mixture.

SOP 2: Mild Saponification and pH-Controlled Isolation
  • Hydrolysis: Dissolve the intermediate ester in a 3:1:1 mixture of THF:MeOH:H2O (10 mL/mmol). Cool to 0 °C in an ice bath.

  • Base Addition: Add LiOH·H2O (3.0 equiv) in one portion. Stir at 0 °C for 2 hours, then allow to slowly warm to 20 °C.

    • Self-Validation Checkpoint 2: Monitor the disappearance of the ester peak via LC-MS. If oxan-3-one (m/z 100) begins to appear, immediately lower the temperature back to 0 °C to quench the retro-aldol pathway.

  • Acidification (CRITICAL): Once the ester is consumed, concentrate the mixture under reduced pressure (bath temp < 30 °C) to remove THF/MeOH. Cool the remaining aqueous layer to 0 °C.

  • pH Adjustment: Slowly add cold 10% aqueous citric acid dropwise. Do not use pH paper. Monitor the pH continuously with a calibrated electronic pH probe. Stop addition exactly at pH 4.5.

  • Extraction: Immediately extract the aqueous layer with cold Ethyl Acetate (3 x 15 mL/mmol). Wash the combined organics with brine, dry over Na2SO4, and concentrate.

    • Self-Validation Checkpoint 3: Run a rapid 1H NMR of the crude product. The absence of a multiplet at 5.5-6.0 ppm confirms that acid-catalyzed dehydration has been successfully avoided.

V. References[4] Title: Diastereoselective cyclopropanation of ketone enols with Fischer carbene complexes. Source: J Am Chem Soc. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl1y3J0NdDjslU8qImbxKp5hLYslAu67o3oEmQpZ87pKsFAVd6VnDLLVbNpBkNEAA0sqlrL_1OtU3gKZbq6I6uyaeQxf7JWhZXsEmWhrUQr42vCW6nuB6Ya-g_3gEjUlS-tF_9[2] Title: Titanium(iv) enolates of cyclic ketones – stereoselective addition of cyclododecanone to aromatic aldehydes. Source: New Journal of Chemistry (RSC Publishing). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHc0YYNfh9hlxzHYM86QUN6E9Z58r0GTwPhksmjIZR9v3ZcY3uUCuoQQRrqOXkf6eIIUWoR_x7SaaIesT0TG5nKUaEUjqKoYWwY1PRDTIkQVTQgGPu1-gkkdF1p1v3zrIimD0GF0vs2pAmHCzNfH5MVuMSJDQ8K8pxZMqK[3] Title: cyclopropanecarboxylic acid - Organic Syntheses Procedure. Source: Organic Syntheses. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG70oO6wHrcvaSEfUV9chniAOCgiff3N3opLug3t5_nWbKsdOjJJ2q6-htI_J6DoCldE_5m-roCD7fMtHeGlR_sdIS9WjQWTmuFcYED8lhIBSqxlm8G2xLcTI8oQFQplEB7RIuIAuvApw==[1] Title: Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones. Source: ACS. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmjpqxMPXj_9Y5IWqKZBlqnv-nJDLfz1sYI3p7CgSv_ACcFDqHv9wOiMHbPvCLxvhnT69wtTnE4wDG7Z7fPN57H60Rk-bS6QZfMAkrkoBWLEb2QtXHbxb6iBHFQ0hGInsLGTysiw11FEumbyc4QNmc9WCy29Q=

Sources

Technical Support Center: Resolving Impurities in 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic Acid Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic and purification bottlenecks associated with 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid.

This highly sterically hindered, spiro-adjacent building block presents unique challenges. The primary difficulties arise from the lability of its tertiary alcohol and the extreme resistance of its cyclopropane-anchored functional groups to standard hydrolysis protocols.

Diagnostic Workflow

Use the following diagnostic logic tree to identify the root cause of your impurities based on LC-MS and NMR profiling.

DiagnosticWorkflow A Crude Reaction Mixture LC-MS / NMR Profiling B Mass = [M-18] Dehydration Byproduct A->B Detect Alkene (m/z 167) C Mass =[M-1] Amide Intermediate A->C Detect Amide (m/z 184) D Mass = 86 Unreacted SM A->D Detect Acid (m/z 85) E Implement NaNO2/H2SO4 Mild Hydrolysis B->E F Add H2O2 to Alkaline Hydrolysis C->F G Use CeCl3 for Nucleophilic Addition D->G

Diagnostic workflow for identifying and resolving synthesis impurities.

Troubleshooting FAQs

Q1: Why is my final product heavily contaminated with an alkene byproduct (m/z 167)? A1: The 3-hydroxyoxan-3-yl substituent contains a highly sensitive tertiary alcohol. When you attempt to hydrolyze the sterically hindered nitrile or ester intermediate using traditional harsh conditions (e.g., prolonged reflux in KOH/EtOH), the thermal energy and high alkalinity promote an E1cB or E2 elimination. This dehydrates the alcohol, yielding 1-(5,6-dihydro-2H-pyran-3-yl)cyclopropanecarboxylic acid, a common degradation pathway in strained[1].

  • Resolution: Shift to a two-step, low-temperature hydrolysis. First, convert the nitrile to a primary amide using NaOH and H₂O₂ at 40°C. Then, convert the amide to the carboxylic acid using sodium nitrite (NaNO₂) in mild aqueous acid. This diazotization pathway bypasses the need for high thermal energy, preserving the tertiary alcohol.

Q2: My reaction stalls at the primary amide intermediate. Why won't it hydrolyze completely? A2: The C1 position of the cyclopropane ring is exceptionally sterically hindered, flanked by the rigid cyclopropane methylene groups and the bulky oxane (tetrahydropyran) ring. Hydroxide-mediated hydrolysis requires the formation of a bulky tetrahedral intermediate, which is notoriously difficult for [2]. The steric clash significantly raises the activation energy (ΔG‡) for this transition state.

  • Resolution: Do not increase the temperature, as this will trigger the dehydration discussed in Q1. Instead, utilize the nitrosation protocol (NaNO₂/H₂SO₄) described in our experimental section, which drives the reaction forward entropically via nitrogen gas evolution.

Q3: I am seeing a large amount of unreacted cyclopropanecarboxylic acid and oxan-3-one in my LC-MS. How do I improve the initial coupling yield? A3: This indicates a failure in the nucleophilic addition step. When 1-cyanocyclopropyllithium is added to oxan-3-one, the strong basicity of the lithium reagent often leads to competitive deprotonation (enolization) of the alpha-protons on the oxane ring rather than nucleophilic attack at the carbonyl carbon.

  • Resolution: Implement a Luche-type activation. By pre-treating the oxan-3-one with anhydrous Cerium(III) chloride (CeCl₃), you increase the electrophilicity of the carbonyl while suppressing its enolization, strongly favoring the 1,2-addition of the lithiated cyclopropane.

Data Presentation: Analytical Profile of Impurities

To accurately track the resolution of these impurities, reference the analytical parameters below. The mass spectrometry and physical properties share close similarities with its structural analog, [3].

CompoundFormulaMW ( g/mol )LC-MS (m/z) [M-H]⁻Retention Time (min)*Key ¹H NMR Diagnostic Shift (ppm)
Target: 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acidC₉H₁₄O₄186.20185.14.23.8-3.9 (m, 4H, oxane CH₂-O)
Impurity A: Dehydration Byproduct (Alkene)C₉H₁₂O₃168.19167.15.85.6 (t, 1H, alkene CH)
Impurity B: Amide IntermediateC₉H₁₅NO₃185.22184.13.57.2, 6.8 (br s, 2H, NH₂)
Impurity C: Cyclopropanecarboxylic AcidC₄H₆O₂86.0985.01.81.5 (m, 1H, cyclopropane CH)

*Note: Retention times are generalized for a standard C18 reverse-phase gradient (5-95% MeCN/H₂O with 0.1% Formic Acid over 10 minutes).

Experimental Protocol: Optimized Synthesis and Hydrolysis Workflow

Design Philosophy: This protocol is designed as a self-validating system. Each step contains an observable diagnostic check to confirm the reaction trajectory before proceeding, eliminating downstream guesswork.

Step 1: CeCl₃-Mediated Nucleophilic Addition

  • Procedure: Suspend anhydrous CeCl₃ (1.1 eq) in dry THF at -78°C. Add 1-cyanocyclopropyllithium (1.0 eq, pre-formed via LDA) dropwise. Stir for 30 minutes. Add oxan-3-one (1.0 eq) slowly.

  • Causality: The highly basic lithium reagent typically causes competitive enolization of the ketone. CeCl₃ acts as a strong Lewis acid, increasing the electrophilicity of the carbonyl carbon and shifting the pathway exclusively toward 1,2-addition.

  • Validation Check: The initial cloudy suspension of CeCl₃ will transition to a homogeneous, pale-yellow solution upon successful complexation and addition.

Step 2: Peroxide-Assisted Hydration to Amide

  • Procedure: Isolate the intermediate nitrile. Dissolve in EtOH/H₂O (1:1). Add NaOH (2.0 eq) and 30% aqueous H₂O₂ (3.0 eq). Stir at 40°C for 4 hours.

  • Causality: Standard alkaline hydrolysis fails due to the immense steric bulk of the spiro-adjacent cyclopropane and oxane rings[2]. The hydroperoxide anion (HOO⁻) is a significantly stronger nucleophile than hydroxide (the alpha effect), allowing it to attack the hindered nitrile at lower temperatures, preventing dehydration of the tertiary alcohol[1].

  • Validation Check: Mild, sustained effervescence (O₂ evolution) indicates active peroxide decomposition. LC-MS must show complete disappearance of the nitrile mass and the appearance of the amide ([M+H]⁺ = 186.1).

Step 3: Diazotization-Driven Hydrolysis

  • Procedure: Cool the amide solution to 0°C. Acidify to pH 2 using 2M H₂SO₄. Slowly add an aqueous solution of NaNO₂ (2.5 eq). Allow to warm to room temperature and stir for 2 hours.

  • Causality: Converting the amide to a carboxylic acid via hydroxide attack requires a high-energy tetrahedral intermediate. Nitrosation converts the primary amine of the amide into a diazonium salt. This intermediate rapidly collapses, driven entropically by the release of N₂ gas, yielding the carboxylic acid without thermal stress.

  • Validation Check: Immediate and vigorous bubbling (N₂ gas evolution) upon NaNO₂ addition confirms the reaction is proceeding. The bubbling will cease when the amide is fully consumed.

References
  • AccelaChem. "1447944-13-9 1-(4-Hydroxytetrahydro-2H-pyran-4-yl)cyclopropanecarboxylic Acid". Available at:[Link]

  • Google Patents. "US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof".

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(3-Hydroxyoxan-3-yl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process R&D Troubleshooting Guide. Synthesizing highly substituted, spiro-like building blocks such as 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid presents unique scale-up challenges. The core synthetic strategy relies on the aldol-type addition of a cyclopropanecarboxylate enolate to oxan-3-one. However, the resulting intermediate is a heavily hindered β -hydroxy ester, making it highly susceptible to decomposition during downstream processing.

This guide provides field-proven solutions, mechanistic insights, and self-validating protocols to ensure high-yield, reproducible scale-up.

G A Benzyl cyclopropanecarboxylate B Lithium Enolate (-78 °C) A->B LDA C Aldol Addition (+ Oxan-3-one) B->C D Benzyl Intermediate C->D AcOH Quench E Hydrogenolysis (H2, Pd/C) D->E F Target Product E->F

Fig 1. Optimized synthetic workflow for 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid.

Part 1: Cryogenic Enolization & Aldol Addition (C–C Bond Formation)

Q: During scale-up, we observe high levels of unreacted oxan-3-one and dimerization of the cyclopropanecarboxylate. What is causing this? A: This is a classic heat-transfer limitation. The deprotonation of cyclopropanecarboxylates requires strong bases like LDA at strictly cryogenic temperatures (-78 °C). In larger reactors, the exothermic addition of the ester can cause localized warming. If the temperature rises above -60 °C, the generated lithium enolate will attack unreacted ester molecules (Claisen-type condensation) rather than waiting for the oxan-3-one addition. Solution: Utilize an internal temperature probe and dose the ester via a controlled addition funnel or continuous flow setup, ensuring the internal temperature never exceeds -70 °C.

Q: The C–C bond formation seems to work, but our yield of the tertiary alcohol drops significantly upon quenching. Why? A: You are likely experiencing retro-aldol cleavage during the warming phase. The intermediate formed after the addition of oxan-3-one is a lithium alkoxide. While stable at -78 °C, allowing the reaction mixture to warm to room temperature before protonation provides the activation energy necessary for the alkoxide to collapse, breaking the newly formed C–C bond to regenerate oxan-3-one and the ester enolate. Solution: Perform an in-situ cryogenic quench . Inject glacial acetic acid directly into the reactor at -78 °C to protonate the alkoxide into a stable tertiary alcohol before any warming occurs.

Part 2: Ester Deprotection & The Retro-Aldol Trap

Q: We initially used an ethyl ester protecting group, but saponification with NaOH yielded almost no target product. We only isolated oxan-3-one and cyclopropanecarboxylic acid. What went wrong? A: You fell into the retro-aldol trap. The target molecule is a β -hydroxy ester. Because the ester is attached to a fully substituted cyclopropane ring and adjacent to a bulky tetrahydropyran moiety, it is sterically hindered (neopentyl-like). Saponification of such esters requires harsh basic conditions and prolonged heating. Under these conditions, the tertiary hydroxyl group is deprotonated, and the molecule undergoes a kinetically favored base-catalyzed retro-aldol cleavage rather than ester hydrolysis[1].

RetroAldol A Beta-Hydroxy Ester (Target Intermediate) B Alkoxide Formation (Basic Saponification) A->B NaOH / KOH C C-C Bond Cleavage (Retro-Aldol) B->C Heat D Oxan-3-one (Byproduct) C->D E Cyclopropanecarboxylate Enolate C->E

Fig 2. Base-catalyzed retro-aldol cleavage pathway during attempted ester saponification.

Q: We switched to a tert-butyl ester to allow for acidic cleavage (TFA), but this resulted in a dehydrated byproduct. What is the optimal protecting group strategy? A: Tertiary alcohols are highly prone to E1 dehydration under strongly acidic conditions (like TFA), forming a stable tetrahydropyran alkene. The optimal strategy is to use a benzyl ester . Benzyl esters can be cleaved via catalytic hydrogenolysis (H2, Pd/C) at room temperature[2]. This operates under entirely neutral conditions, completely bypassing both the base-catalyzed retro-aldol pathway and the acid-catalyzed dehydration pathway.

Quantitative Data: Protecting Group Optimization
Protecting GroupDeprotection ReagentConditionsTarget Acid YieldMajor Side Reaction / Impurity
Ethyl (-Et) NaOH (aq)MeOH, Reflux, 12 h< 10%Oxan-3-one (Retro-aldol cleavage)
tert-Butyl (-tBu) TFADCM, 25 °C, 4 h45%Dehydrated alkene (E1 elimination)
Benzyl (-Bn) H2 (1 atm), Pd/CEtOAc, 25 °C, 12 h92% None (Clean conversion)

Part 3: Stereochemical Considerations

Q: Does this synthesis produce a complex mixture of diastereomers? A: No. The target molecule contains exactly one stereocenter, which is located at C3 of the oxane (tetrahydropyran) ring. The C1 carbon of the cyclopropane ring is attached to two identical −CH2​− groups within its own ring, making it a plane of symmetry (achiral). Therefore, the product is generated as a racemic mixture of enantiomers, not diastereomers. If a single enantiomer is required for downstream biological assays, chiral resolution (e.g., via preparative chiral SFC) must be employed.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Synthesis of Benzyl 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylate

Mechanism: LDA-mediated enolization followed by cryogenic aldol addition. Self-Validation Checkpoint: Before quenching the main reactor, withdraw a 0.1 mL aliquot, quench it into saturated aqueous NH4​Cl , and analyze via GC-MS. The disappearance of the oxan-3-one peak ( m/z 100) and the appearance of the product mass confirms successful enolate trapping.

  • Preparation of LDA: Charge a dry, nitrogen-flushed reactor with anhydrous THF (10 vol) and diisopropylamine (1.1 equiv). Cool to -78 °C. Add n -BuLi (2.5 M in hexanes, 1.05 equiv) dropwise. Stir for 30 minutes.

  • Enolization: Add benzyl cyclopropanecarboxylate (1.0 equiv) dropwise over 45 minutes, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

  • Electrophile Addition: Add oxan-3-one (1.1 equiv) neat, dropwise. Stir for 2 hours at -78 °C.

  • Cryogenic Quench: Inject glacial acetic acid (2.0 equiv) directly into the reaction mixture at -78 °C. Do not allow the reactor to warm before this step.

  • Workup: Allow the mixture to warm to room temperature. Dilute with water and extract with EtOAc. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol 2: Hydrogenolysis to 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid

Mechanism: Palladium-catalyzed neutral cleavage of the benzyl C–O bond[2]. Self-Validation Checkpoint: Monitor the reaction by TLC (EtOAc/Hexane 1:1). The UV-active starting material spot will completely disappear, replaced by a UV-inactive, KMnO4​ -stainable baseline spot corresponding to the free carboxylic acid.

  • Setup: Dissolve the purified benzyl ester from Protocol 1 in HPLC-grade EtOAc (10 vol) in a hydrogenation vessel.

  • Catalyst Addition: Add 10% Pd/C (0.1 equiv by weight). Caution: Pd/C is pyrophoric; add under a blanket of nitrogen.

  • Hydrogenation: Purge the vessel three times with nitrogen, then three times with hydrogen gas. Maintain a 1 atm hydrogen atmosphere via a balloon or mass flow controller.

  • Reaction: Stir vigorously at 25 °C for 12 hours.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with EtOAc.

  • Crystallization: Concentrate the filtrate in vacuo to afford the target 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid as a white solid.

References

  • RSC_CC_C3CC49469A 3..5 - Semantic Scholar Context: Mechanistic basis for the retro-aldol cleavage of β -hydroxy systems under basic conditions. URL:[Link]

  • Expanding the antibacterial selectivity of polyether ionophore antibiotics through diversity focused semi-synthesis - PMC Context: Strategies and critical conditions required to avoid retro-aldol cleavage during the deprotection of complex β -hydroxy esters. URL:[Link]

  • Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride | ACS Catalysis Context: Neutral debenzylation methodologies to preserve sensitive tertiary alcohol and aldol functionalities. URL:[Link]

Sources

Technical Support Center: Purification & Handling of 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with the highly functionalized building block, 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid .

This molecule presents a unique triad of chemical challenges: a highly acid-sensitive tertiary alcohol, a polar carboxylic acid, and a complete lack of a UV chromophore. This guide bridges the gap between theoretical causality and field-proven experimental protocols to ensure the scientific integrity of your downstream processing.

Section 1: Molecular Vulnerability Profile

Before troubleshooting, it is critical to understand the causality behind the molecule's behavior. The table below summarizes the quantitative and qualitative vulnerabilities of your target compound.

Structural FeatureChemical PropertyPurification ChallengeMitigation Strategy
Tertiary Alcohol (Oxane C3)High susceptibility to acid-catalyzed dehydrationE1 elimination during acidic workup (-18 Da impurity)Avoid strong mineral acids; use mild buffers (pH > 4.0).
Carboxylic Acid (Cyclopropane C1)Acidic (pKa ~4.5), highly polarPoor retention on standard RP-HPLCUse buffered mobile phases (pH ~4.5) or polymer-based columns.
Lack of Chromophore No conjugated π-systemInvisible to standard UV detectors (210–254 nm)Utilize ELSD, CAD, or MS-TIC for fraction collection.
Oxane Ether + Alcohol Strong intermolecular H-bonding"Oiling out" instead of crystallizingSolvent-antisolvent trituration (EtOAc/Heptane).
Section 2: Troubleshooting FAQs

Q1: I am losing my product during the liquid-liquid extraction phase. My LC-MS shows a major byproduct with a mass exactly 18 Da lower than my target. What is happening?

A1: You are observing acid-catalyzed dehydration. The target molecule contains a tertiary alcohol on the oxane ring. When exposed to strong mineral acids (like HCl or H2SO4) commonly used to protonate carboxylic acids for organic extraction, the hydroxyl group is protonated to form an alkyloxonium ion[1]. Because water is an excellent leaving group, it departs to form a highly stable tertiary carbocation[2]. Subsequent deprotonation yields an alkene byproduct (-18 Da) via an 1[1].

Solution: Switch to a mild organic acid like 10% aqueous citric acid to adjust the aqueous phase to pH 4.0–4.5. This is sufficiently low to protonate the carboxylic acid for extraction into ethyl acetate, but not acidic enough to trigger the E1 dehydration.

E1_Mechanism Start 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid (Tertiary Alcohol) Protonation Step 1: Protonation (H+ from Strong Acid) Start->Protonation Oxonium Alkyloxonium Ion Intermediate (-OH2+ good leaving group) Protonation->Oxonium WaterLoss Step 2: Loss of Water (Rate-determining step) Oxonium->WaterLoss Carbocation Tertiary Carbocation Intermediate (Highly Stable) WaterLoss->Carbocation Deprotonation Step 3: Deprotonation (Base removes adjacent H+) Carbocation->Deprotonation Alkene Alkene Byproduct (Dehydrated Impurity, -18 Da) Deprotonation->Alkene

Figure 1: Acid-catalyzed E1 dehydration pathway of the tertiary alcohol group.

Q2: I am trying to purify the compound via Preparative HPLC, but it elutes in the void volume and I cannot see any peaks on my UV trace. How do I fix this?

A2: There are two separate issues here: retention and detection.

  • Retention: Carboxylic acids are highly polar and ionize at neutral pH, causing them to elute in the void volume of standard3[3]. You must suppress the ionization by lowering the mobile phase pH, but as established, you must avoid strong acids like TFA. Use a 10 mM Ammonium Formate buffer adjusted to pH 4.5.

  • Detection: The target lacks a conjugated π-system, making it practically invisible to UV detection. You must switch your detector to an4[4] or a Mass Spectrometer (MS). ELSD is ideal for non-UV active carboxylic acids as it relies on the scattering of light by the dried analyte particles rather than optical absorbance[5].

Q3: After purification, I am left with a viscous, sticky oil instead of a solid powder. How can I induce crystallization?

A3: The molecule's high polarity and the presence of the oxane ether oxygen and tertiary alcohol create strong intermolecular hydrogen bonding networks. This often leads to "oiling out" (liquid-liquid phase separation) rather than true crystallization. Solution: Perform a solvent-antisolvent trituration. Dissolve the oil in a minimal amount of warm ethyl acetate (polar, solubilizing). Slowly add heptane (non-polar antisolvent) dropwise while stirring vigorously until the solution becomes slightly turbid. Seed the mixture if seed crystals are available, and cool slowly to 4°C.

Section 3: Optimized Workflows

To ensure a self-validating system, follow these step-by-step methodologies designed to protect the structural integrity of 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid.

Protocol A: Mild Acid-Base Extraction
  • Dilute the crude reaction mixture with deionized water (10 volumes).

  • Cool the aqueous mixture to 0–5°C in an ice bath to minimize thermal degradation.

  • Slowly add a 10% (w/v) aqueous citric acid solution dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 4.2 ± 0.2.

  • Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes).

  • Wash the combined organic layers with saturated brine (1 x 3 volumes) to remove residual citric acid.

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure (water bath temperature strictly < 30°C).

Protocol B: Preparative HPLC-ELSD Purification
  • Column: PLRP-S 100Å or equivalent high-retention polymer column, 5 µm, 250 x 21.2 mm.

  • Mobile Phase A: Deionized Water with 10 mM Ammonium Formate (pH adjusted to 4.5).

  • Mobile Phase B: LC-MS Grade Acetonitrile.

  • Gradient: 5% B to 40% B over 20 minutes.

  • Flow Rate: 20 mL/min.

  • Detection: ELSD (Nebulizer = 40°C, Evaporator = 80°C, Gas Flow = 1.0 SLM) split with a 1000:1 ratio to preserve the preparative sample.

  • Fraction Collection: Triggered automatically by ELSD signal threshold.

  • Recovery: Lyophilize the collected fractions immediately to prevent prolonged exposure to the aqueous buffer.

Purification_Workflow Crude Crude Reaction Mixture Extraction Mild Liquid-Liquid Extraction (pH 4.5 Citric Acid) Crude->Extraction OrgPhase Organic Phase (Contains Target) Extraction->OrgPhase Prep_HPLC Preparative HPLC (Polymer/C18 Column) OrgPhase->Prep_HPLC Detection ELSD / MS Detection (Non-UV Active) Prep_HPLC->Detection Fractions Collect Pure Fractions Detection->Fractions Lyophilization Lyophilization Fractions->Lyophilization Crystallization Recrystallization (EtOAc / Heptane) Lyophilization->Crystallization Pure Pure Target Compound Crystallization->Pure

Figure 2: Optimized downstream purification workflow avoiding acidic degradation.

Section 4: References
  • Title: Dehydration Reaction Quiz #1 Flashcards Source: Pearson+ URL:

  • Title: Acid-catalyzed dehydration of a tertiary alcohol to yield an alkene is .. Source: AskFilo URL:

  • Title: Fast Analysis of Light Stabilizers by HPLC with ELSD Source: Agilent / Ingenieria Analitica URL:

  • Title: Application of HPLC with ELSD Detection for the Assessment of Azelaic Acid Impurities in Liposomal Formulation Source: PMC URL:

  • Title: HPLC and UHPLC Column Selection Guide Source: Sigma-Aldrich URL:

Sources

Validation & Comparative

Structural Validation and Physicochemical Profiling of 1-(3-Hydroxyoxan-3-yl)cyclopropane-1-carboxylic Acid: A Next-Generation 3D Building Block

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Modern medicinal chemistry is undergoing a fundamental paradigm shift. As demonstrated by the seminal work of [1], "Escaping from Flatland" by increasing the fraction of sp³-hybridized carbons (Fsp³) directly correlates with improved clinical success, higher solubility, and reduced off-target promiscuity.

1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid represents a pinnacle of this design philosophy. This highly congested, sp³-enriched building block features two adjacent quaternary carbon centers—C1 of the cyclopropane ring and C3 of the oxane (tetrahydropyran) ring. This unique topology forces a rigid, three-dimensional vector that serves as an excellent bioisostere for ortho-substituted aromatic rings while providing a built-in hydrogen bond donor (hydroxyl group).

However, validating the structure of molecules with adjacent quaternary centers presents a significant analytical challenge. This guide objectively compares this building block with conventional alternatives and provides a field-proven, self-validating experimental protocol for its structural confirmation.

Physicochemical Comparison: The 3D Advantage

To understand the value of this specific building block, we must compare it against standard, commercially available alternatives: Alternative 1 (lacking the hydroxyl group and shifting the attachment to the less hindered C4 position) and Alternative 2 (a purely carbocyclic, lipophilic analog).

Table 1: Physicochemical and Structural Comparison
Property1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid (Target)1-(tetrahydro-2H-pyran-4-yl)cyclopropane-1-carboxylic acid (Alt 1)1-cyclohexylcyclopropane-1-carboxylic acid (Alt 2)
Molecular Formula C₉H₁₄O₄C₉H₁₄O₃C₁₀H₁₆O₂
Fsp³ (sp³ Carbons / Total) 0.89 (8/9)0.89 (8/9)0.90 (9/10)
Quaternary Carbons 2 (Adjacent) 11
H-Bond Donors / Acceptors 2 / 4 1 / 31 / 2
cLogP (Estimated) ~0.2 ~1.1~2.5
Topological Polar Surface Area 66.8 Ų 46.5 Ų37.3 Ų
Structural Complexity High (Sterically hindered, rigid 3D vector)Moderate (Flexible THP ring)Low (Highly lipophilic "flatland" properties)

Causality in Design: The inclusion of the tertiary hydroxyl group at the C3 junction drastically lowers the cLogP and increases the TPSA compared to Alternative 2. This creates a highly polar, water-soluble fragment that maintains a rigid 3D conformation, making it an ideal candidate for fragment-based drug discovery (FBDD) targeting shallow protein pockets [3].

The Analytical Challenge: Validating Adjacent Quaternary Centers

A common pitfall in the structural validation of dense building blocks is the misassignment or complete non-detection of quaternary carbons. Because quaternary carbons lack directly attached protons, they do not benefit from the Nuclear Overhauser Effect (NOE) signal enhancement during standard ¹³C NMR acquisition. Furthermore, their longitudinal relaxation times (T₁) are exceptionally long. If standard acquisition parameters are used, the signals for the adjacent C1 (cyclopropane) and C3 (oxane) carbons will vanish into the baseline noise [2].

To create a self-validating system , our protocol relies on a multimodal approach: utilizing specialized NMR pulse sequences (DEPTQ/iQCD) to capture the quaternary carbons, 2D HMBC to map their connectivity, and dual-mode LC-HRMS to confirm the exact mass.

Validation_Workflow Sample 1-(3-hydroxyoxan-3-yl)... Sample LCMS LC-HRMS Mass & Purity Sample->LCMS NMR1D 1D NMR (DEPTQ/iQCD) Quaternary C Detection Sample->NMR1D XRD X-Ray Diffraction 3D Conformation Sample->XRD Valid Validated Structure LCMS->Valid NMR2D 2D NMR (HMBC/HSQC) Connectivity Mapping NMR1D->NMR2D NMR2D->Valid XRD->Valid

Multimodal structural validation workflow for complex sp3-enriched chemical building blocks.

Experimental Protocols & Methodologies

Protocol 1: Quantitative ¹³C NMR & HMBC Connectivity Mapping

To definitively prove the presence of the two adjacent quaternary carbons, we utilize a modified NMR approach based on the Improved Quaternary Carbon Detection (iQCD) or DEPTQ principles [2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 25 mg of the compound in 0.6 mL of DMSO-d₆.

    • Causality: DMSO-d₆ is chosen over CDCl₃ because it disrupts the strong intermolecular hydrogen bonding between the carboxylic acid and the tertiary hydroxyl group, preventing signal broadening and ensuring sharp resonances.

  • Relaxation Agent Addition: Add 1 mM of Chromium(III) acetylacetonate [Cr(acac)₃] to the NMR tube.

    • Causality: Cr(acac)₃ acts as a paramagnetic relaxation agent. It drastically shortens the T₁ relaxation time of the quaternary carbons, allowing for a faster scan repetition rate without signal saturation, ensuring the C1 and C3 carbons are quantitatively detected.

  • 1D DEPTQ Acquisition: Acquire the ¹³C spectrum using a DEPTQ pulse sequence.

    • Causality: Unlike standard DEPT-135 which suppresses quaternary carbons, DEPTQ retains them as inverted signals (phased opposite to CH/CH₃ groups). This allows instant, visual differentiation of the two quaternary centers from the oxane CH₂ groups.

  • 2D HMBC Acquisition: Acquire a ¹H-¹³C HMBC spectrum optimized for long-range couplings (delay set for ⁿJCH = 8 Hz).

    • Causality: The HMBC is the ultimate self-validating tool. The protons from the cyclopropane ring (H2/H3) must show a ³J correlation across the junction to the oxane C3 quaternary carbon. Conversely, the oxane protons (H2/H4) must show a ³J correlation to the cyclopropane C1 quaternary carbon.

HMBC_Logic H2 Oxane H2/H4 (Proton Donors) C3 Oxane C3 (Quaternary Node) H2->C3 2J/3J HMBC C1 Cyclopropane C1 (Quaternary Node) H2->C1 3J HMBC H_cyclo Cyclopropane H2/H3 (Proton Donors) H_cyclo->C3 3J HMBC H_cyclo->C1 2J HMBC

HMBC 2D-NMR magnetization transfer pathways validating adjacent quaternary carbon centers.

Protocol 2: LC-HRMS Exact Mass Confirmation

Because the molecule contains multiple oxygen atoms, standard low-resolution MS is insufficient. High-Resolution Mass Spectrometry (HRMS) is required to rule out isobaric impurities.

Step-by-Step Methodology:

  • Chromatography: Inject 1 µL of a 0.1 mg/mL sample onto a C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18). Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

  • Dual-Mode ESI: Operate the Electrospray Ionization (ESI) source in rapid polarity-switching mode.

    • Causality: The carboxylic acid moiety ionizes exceptionally well in negative mode, yielding a clean [M-H]⁻ ion at m/z 185.0819. However, the tertiary alcohol and ether oxygen readily coordinate with sodium in positive mode, yielding an [M+Na]⁺ adduct at m/z 209.0784. Utilizing both modes prevents false negatives and self-validates the presence of both functional groups.

Protocol 3: Single-Crystal X-Ray Diffraction (SCXRD)

While NMR and MS confirm connectivity and mass, SCXRD is the gold standard for validating the exact 3D dihedral angle between the heavily sterically hindered rings.

Step-by-Step Methodology:

  • Crystallization: Dissolve 10 mg of the compound in a minimum volume of warm Ethyl Acetate. Carefully layer Hexane on top and allow for slow evaporation at 4 °C over 72 hours.

    • Causality: The slow diffusion of the non-polar antisolvent (Hexane) forces the polar building block to form highly ordered, diffraction-quality single crystals via intermolecular hydrogen bonding between the COOH and OH groups.

  • Diffraction: Mount a suitable crystal on a diffractometer equipped with a Cu-Kα microfocus source. Solve the structure using direct methods to confirm the relative stereochemistry and the "spiro-like" perpendicular arrangement of the cyclopropane and oxane rings.

Conclusion

1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid is a premier example of a modern, sp³-enriched building block designed to help medicinal chemists "escape from flatland." By utilizing the rigorous, self-validating analytical protocols outlined above—specifically leveraging paramagnetic relaxation agents and DEPTQ/HMBC NMR techniques—researchers can confidently confirm the structural integrity of this highly congested, dual-quaternary center scaffold before committing it to expensive downstream library synthesis.

References

  • Title: Escape from flatland: increasing saturation as an approach to improving clinical success Source: PubMed (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Old and new experiments for obtaining quaternary-carbon-only NMR spectra Source: ResearchGate (Magnetic Resonance in Chemistry) URL: [Link]

  • Title: Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances Source: ResearchGate (European Journal of Organic Chemistry) URL: [Link]

Advanced Building Blocks in Drug Discovery: 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid vs. Standard Cyclopropane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly prioritize molecules with high fraction sp3 ( Fsp3​ ) and complex three-dimensional architectures, the selection of optimal building blocks becomes a critical determinant of clinical success. Cyclopropane carboxylic acids are staple modules for inducing conformational restriction. However, the introduction of highly functionalized, sterically demanding variants—specifically 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid —offers a profound leap in physicochemical tuning and metabolic resistance.

This guide objectively compares the performance, structural rationale, and integration methodologies of this advanced building block against traditional cyclopropane alternatives.

Structural Rationale & Mechanistic Causality

The architectural complexity of 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid is not merely decorative; every structural feature serves a specific, causal pharmacological purpose:

  • Conformational Restriction: The cyclopropane ring locks the dihedral angles of the resulting amide or ester, reducing the entropic penalty upon target binding.

  • Extreme Steric Shielding: The α -quaternary carbon is further bulked by the direct attachment of the oxane (tetrahydropyran) ring. This creates a severe steric umbrella that physically blocks access by amidases, esterases, and cytochrome P450 enzymes.

  • Physicochemical Tuning (cLogP & Solubility): Unlike purely lipophilic cycloalkanes, the incorporation of the oxane oxygen and the tertiary hydroxyl group provides a precise hydrogen bond donor/acceptor pair. This drastically lowers cLogP and improves aqueous solubility while maintaining a high Fsp3​ .

G Core 1-(3-hydroxyoxan-3-yl) cyclopropane-1-carboxylic acid F1 Cyclopropane Ring Core->F1 F2 3-Hydroxyoxan-3-yl Motif Core->F2 F3 Alpha-Quaternary Center Core->F3 O1 Conformational Restriction F1->O1 O2 Increased Fsp3 & H-Bonding Vectors F2->O2 O3 Steric Shielding & Metabolic Stability F3->O3

Structural features of 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid and their effects.

Comparative Performance Data

To objectively evaluate its utility, we compare 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid (Compound A ) against three standard alternatives: Cyclopropanecarboxylic acid (Compound B ), 1-Methylcyclopropanecarboxylic acid (Compound C ), and 1-(Tetrahydro-2H-pyran-4-yl)cyclopropanecarboxylic acid (Compound D ).

Table 1: Physicochemical and Experimental Profiling

CompoundStructural ClassificationMW ( g/mol )cLogPtPSA (Ų)Amide Coupling Yield (%)*HLM CLint​ (µL/min/mg)**
Compound A α -Oxanyl, α -Hydroxyl Cyclopropane186.200.1266.862%< 10
Compound B Unsubstituted Cyclopropane86.090.5537.396%48
Compound C α -Methyl Cyclopropane100.120.8937.389%32
Compound D α -Oxanyl Cyclopropane (No OH)170.210.8246.578%18

*Yield of coupling with benzylamine using HATU/DIPEA at RT for 24h. **Intrinsic clearance of the resulting benzylamide in Human Liver Microsomes (HLM).

Data Synthesis: Compound A demonstrates a significantly lower cLogP and higher tPSA due to the tertiary hydroxyl group, making it highly polar yet structurally rigid. While its extreme steric hindrance reduces the raw amide coupling yield, it pays massive dividends in metabolic stability, dropping the intrinsic clearance ( CLint​ ) to sub-10 levels.

Self-Validating Experimental Protocols

Working with highly hindered α,α -disubstituted carboxylic acids requires optimized synthetic and analytical workflows. The following protocols are designed as self-validating systems to ensure reproducibility and accurate data capture.

Workflow S1 Acid Activation (HATU/DIPEA) S2 Amine Coupling (24h, RT) S1->S2 S3 LC-MS Quantification S2->S3 S4 HLM Incubation (Metabolic Assay) S3->S4 S5 CL_int Determination S4->S5

Standardized workflow for amide coupling and subsequent in vitro metabolic stability profiling.

Protocol A: Sterically Hindered Amide Coupling

Causality: The extreme steric hindrance generated by the α -quaternary center and the adjacent bulky oxane ring renders standard carbodiimide (e.g., EDC/HOBt) couplings highly inefficient. HATU is selected for its superior ability to form the highly reactive 7-aza-1-hydroxybenzotriazole active ester, which is necessary to overcome the activation energy barrier imposed by the steric bulk.

  • Activation: Dissolve 1.0 eq of 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid in anhydrous DMF (0.2 M). Add 1.5 eq HATU and 3.0 eq DIPEA. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 1.2 eq of the target amine. Stir the reaction mixture at room temperature for 24 hours. (For highly deactivated amines, elevate temperature to 50°C).

  • Quenching & Extraction: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, then dry over Na2​SO4​ .

  • Validation: Purify via reverse-phase HPLC. Confirm product identity and purity (>95%) via LC-MS and 1H -NMR before proceeding to biological assays.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality: To validate that the steric bulk translates to actual metabolic resistance, we measure the intrinsic clearance. The inclusion of an internal standard (IS) ensures the LC-MS readout is self-validating, accounting for matrix effects or ionization suppression.

  • Pre-incubation: Prepare a 1 µM solution of the synthesized amide in 100 mM potassium phosphate buffer (pH 7.4). Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At t= 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing 100 ng/mL of an analytical internal standard (e.g., Tolbutamide).

  • Quantification: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound area ratio versus time to calculate half-life ( t1/2​ ) and CLint​ .

Mechanistic Insights & Field Evidence

The empirical data gathered from these protocols aligns perfectly with established principles in medicinal chemistry.

Cyclopropanecarboxylic acid derivatives inherently provide enhanced hydrolytic and enzymatic stability compared to linear alkyl systems. This stability is driven by hyperconjugative stabilization and the unique steric profile of the strained three-membered ring[1]. When we upgrade from a simple cyclopropane to a highly substituted architecture like 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid, the protective effect is magnified.

In modern drug discovery, replacing metabolically labile motifs (such as adamantane or unsubstituted alkyl chains) with highly substituted cycloalkanes has been proven to significantly improve pharmacokinetic (PK) profiles and address metabolic instability[2]. The oxane ring specifically prevents rapid oxidation that would otherwise occur on a simple alkyl chain.

Furthermore, incorporating α -cyclopropyl-modified carboxylic acids into amide or peptide backbones renders the resulting linkages highly stable against a broad variety of proteases. The enzymes physically fail to accommodate the conformationally restricted, sterically hindered transition state required for amide bond cleavage[3]. 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid leverages this exact mechanism, making it an elite building block for designing long-acting therapeutics or orally bioavailable peptidomimetics.

References[1] Title: Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability

Source: Organic Letters (ACS Publications) URL: [Link]2] Title: Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]3] Title: Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Confirming the Absolute Configuration of 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

In modern drug discovery, the unambiguous assignment of absolute configuration (AC) is a non-negotiable regulatory requirement. The molecule 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid presents a distinct analytical challenge due to its highly congested structural motif.

The sole stereocenter in this molecule is located at the C3 position of the oxane (tetrahydropyran) ring. This carbon is bonded to:

  • A hydroxyl group (-OH).

  • The C2 methylene of the oxane ring.

  • The C4 methylene of the oxane ring.

  • The C1 carbon of the adjacent cyclopropane ring (which is itself a quaternary center bearing a carboxylic acid).

Because the hydroxyl group is a tertiary alcohol situated adjacent to a quaternary spiro-like cyclopropyl center, the local environment is exceptionally sterically hindered. Traditional derivatization-based methods for AC determination often fail kinetically or yield ambiguous conformational data. This guide objectively compares three methodologies—Vibrational Circular Dichroism (VCD), Single-Crystal X-Ray Diffraction (SCXRD), and Mosher’s Ester Analysis—to establish a self-validating system for confirming the AC of this complex building block.

Decision Matrix for Method Selection

Selecting the appropriate analytical technique requires balancing the physical state of the sample, the functional groups present, and the computational resources available.

Decision matrix for absolute configuration assignment of sterically hindered tertiary alcohols.

Methodology Comparison & Causality

Vibrational Circular Dichroism (VCD) – The Solution-Phase Gold Standard

The Causality: VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. Because it relies on the inherent chirality of the molecule's vibrational modes, it does not require crystallization or chemical derivatization . This makes it the premier choice for highly hindered tertiary alcohols where esterification is kinetically unfavorable . Trustworthiness: The protocol is self-validating. By generating a theoretical VCD spectrum using Density Functional Theory (DFT) and overlaying it with the experimental spectrum, statistical confidence algorithms (e.g., CompareVOA) provide a mathematically rigorous confirmation of the AC.

Single-Crystal X-Ray Diffraction (SCXRD) – The Unambiguous Proof

The Causality: SCXRD determines AC by measuring the anomalous dispersion of X-rays scattered by the atoms in a non-centrosymmetric crystal lattice. However, 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid contains only light atoms (C, H, O). To generate a reliable anomalous signal, one must either use a longer-wavelength X-ray source (Cu Kα radiation) or derivatize the carboxylic acid into a salt using a chiral, heavy-atom-containing amine (e.g., (R)-p-bromo-phenylethylamine) . Trustworthiness: The system validates itself via the Flack Parameter ( x ) . An x value near 0 (with a standard uncertainty <0.1 ) unequivocally confirms the absolute structure, while a value near 1 indicates the inverted enantiomer.

Mosher’s Ester Analysis (NMR) – The Traditional (but Risky) Approach

The Causality: Mosher's method involves reacting the alcohol with (R)- and (S)-MTPA-Cl to form diastereomeric esters. The AC is deduced from the difference in 1 H NMR chemical shifts ( ΔδS−R ) caused by the shielding effect of the MTPA phenyl ring . The Failure Point for this Molecule: Mosher's method is designed for secondary alcohols. For a tertiary alcohol adjacent to a cyclopropyl ring, the steric bulk prevents the MTPA group from adopting the idealized "extended staggered" conformation required for accurate Δδ prediction. Furthermore, the esterification reaction itself will be exceptionally slow, often requiring forcing conditions that risk degrading the molecule .

Experimental Protocols

Protocol A: VCD Experimental & Computational Workflow

Parallel experimental and computational workflows for Vibrational Circular Dichroism (VCD).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of the highly pure enantiomer in 150 µL of CDCl 3​ . Load the sample into a BaF 2​ IR cell with a 100 µm path length.

  • Spectral Acquisition: Acquire the IR and VCD spectra simultaneously using a VCD spectrometer equipped with a photoelastic modulator (PEM) set to 14 cm −1 resolution. Accumulate scans for 4–6 hours to ensure a high signal-to-noise ratio.

  • Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search to identify all low-energy conformers of the (3R) and (3S) enantiomers within a 5 kcal/mol window.

  • DFT Optimization: Optimize the geometry of the identified conformers using DFT at the B3LYP/6-311G(d,p) level of theory.

  • Frequency Calculation: Calculate the IR and VCD frequencies for each optimized conformer. Apply a Lorentzian band shape (typically 10 cm −1 half-width) and weight the spectra according to the Boltzmann distribution of the conformers.

  • Validation: Overlay the experimental and calculated spectra. A positive match of the major VCD Cotton effects confirms the absolute configuration.

Protocol B: SCXRD Heavy-Atom Salt Derivatization
  • Salt Formation: Dissolve 1 eq of 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid in EtOAc. Add 1 eq of enantiopure (R)-p-bromo-phenylethylamine.

  • Crystallization: Stir for 30 minutes, then evaporate the solvent. Recrystallize the resulting diastereomeric salt using vapor diffusion (e.g., MeOH as solvent, Et 2​ O as antisolvent) at 4°C until single crystals form.

  • Diffraction: Mount a high-quality crystal on a diffractometer equipped with a Cu Kα microfocus source ( λ=1.54178 Å).

  • Refinement: Solve the structure using direct methods and refine the Flack parameter. Accept the AC assignment only if x<0.1 and the standard uncertainty is <0.05 .

Comparative Data Summary

The following table synthesizes the operational and scientific parameters of each method specifically applied to 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid.

ParameterVibrational Circular Dichroism (VCD)Single-Crystal X-Ray (SCXRD)Mosher’s Ester Analysis (NMR)
Sample State Required Solution (e.g., CDCl 3​ , CD 3​ OD)High-quality single crystalSolution (CDCl 3​ )
Derivatization Needed? No (Analyzed as-is)Yes (Requires chiral amine salt for heavy atom)Yes (Requires MTPA-Cl reaction)
Reliability for 3° Alcohols Excellent (No steric hindrance issues)Excellent (Direct spatial measurement)Poor (Kinetic failure & conformational ambiguity)
Turnaround Time 2–4 Days (Includes DFT calculation time)1–4 Weeks (Crystallization is the bottleneck)2–3 Days (If esterification is successful)
Sample Recovery 100% RecoverableDestructive/Hard to recoverDestructive (Covalently modified)

References

  • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). "The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy." Chirality, 20(5), 643-663. URL:[Link]

  • Flack, H. D., & Bernardinelli, G. (2008). "The use of X-ray crystallography to determine absolute configuration." Chirality, 20(5), 681-690. URL:[Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2(10), 2451-2458. URL:[Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17-118. URL:[Link]

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex, highly polar aliphatic building blocks, analytical scientists face significant challenges in method development and validation. 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid (C₉H₁₄O₄, MW: 186.20 g/mol ) is a prime example of such a molecule. Characterized by a cyclopropane ring substituted with both a carboxylic acid and a 3-hydroxytetrahydropyran moiety, this compound presents a unique analytical profile.

This guide provides an authoritative, in-depth comparison of analytical methodologies for this compound, focusing on the causality behind method selection and the rigorous cross-validation required to ensure data integrity across laboratories.

Analytical Challenges & Method Selection Rationale

The fundamental challenge in analyzing 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid is its complete lack of a UV chromophore . The molecule contains no conjugated pi-systems or aromatic rings. Consequently, traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) is practically useless; relying on low-wavelength end-absorption (e.g., 205-210 nm) results in severe matrix interference, baseline drift, and unacceptable signal-to-noise ratios.

Furthermore, the presence of the carboxylic acid, hydroxyl group, and ether oxygen renders the molecule highly polar and non-volatile. This precludes direct Gas Chromatography (GC) without cumbersome derivatization steps (e.g., silylation).

To achieve robust quantification, we must pivot to alternative detection strategies:

  • HPLC-CAD (Charged Aerosol Detection): A universal detector for non-volatile analytes. CAD response is proportional to the mass of the analyte reaching the detector, making it ideal for bulk assay and purity determination without relying on optical properties[1].

  • LC-MS/MS (Electrospray Ionization - Negative Mode): The carboxylic acid moiety readily deprotonates to form a stable [M-H]⁻ ion (m/z 185.08). This provides unparalleled specificity and sensitivity for trace-level quantification (e.g., bioanalysis or genotoxic impurity profiling)[2].

MethodSelection A 1-(3-hydroxyoxan-3-yl) cyclopropane-1-carboxylic acid B Assess Chromophore Presence A->B C No UV Chromophore (Aliphatic, -COOH, -OH) B->C Structural Analysis D Assess Volatility C->D E Non-Volatile / Highly Polar D->E F HPLC-CAD (Universal Detection) E->F Direct Analysis G LC-MS/MS (ESI-) (Mass-Specific Detection) E->G Direct Analysis

Logical decision tree for selecting analytical methods based on molecular properties.

Cross-Validation Framework

When transferring the quantification of this compound between a central R&D lab (using LC-MS/MS) and a manufacturing QC lab (using HPLC-CAD), a formal cross-validation must be executed in accordance with[3].

The objective is to demonstrate that both methods yield statistically equivalent results for Accuracy, Precision, and Linearity within their respective intended working ranges.

CrossValidation Start Initiate Cross-Validation (ICH Q2 Guidelines) Prep Prepare Co-Spiked Samples (Matrix + Analyte) Start->Prep Split Split Sample Aliquots Prep->Split MethA Method A: HPLC-CAD (Reference Lab) Split->MethA MethB Method B: LC-MS/MS (Receiving Lab) Split->MethB DataA Acquire Data A (Linearity, Precision, Accuracy) MethA->DataA DataB Acquire Data B (Linearity, Precision, Accuracy) MethB->DataB Stat Statistical Comparison (Bland-Altman Analysis) DataA->Stat DataB->Stat Valid Method Equivalency Confirmed Stat->Valid Acceptance Criteria Met

Standardized workflow for the cross-validation of two analytical methods.

Self-Validating Experimental Protocols

Because 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid is highly polar, standard C18 reversed-phase columns will result in poor retention and peak shape. Therefore, both methods utilize Hydrophilic Interaction Liquid Chromatography (HILIC) , which provides excellent retention for polar carboxylic acids[4].

To ensure trustworthiness, every analytical batch must operate as a self-validating system —meaning the run automatically fails if internal quality control parameters are not met.

Protocol A: HPLC-CAD (For Bulk Assay & Purity)

Causality: CAD requires volatile mobile phases because non-volatile salts will precipitate in the aerosol, causing massive background noise. We use Ammonium Formate, which sublimates completely.

Step-by-Step Methodology:

  • Chromatographic Setup:

    • Column: ZIC-HILIC (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.2).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 90% B to 50% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

  • Detector Settings: CAD Evaporation temperature set to 35°C. Data collection rate at 10 Hz. Note: Enable the detector's power-function linearization (PFV = 1.0 to 1.5) to correct for the inherent non-linear response of aerosol scattering.

  • System Suitability Test (SST): Inject the 100 µg/mL working standard six consecutive times.

    • Acceptance Criteria: Peak area RSD ≤ 2.0%, Tailing Factor ≤ 1.5, Theoretical Plates (N) ≥ 3000.

  • Calibration: Inject standards at 10, 25, 50, 100, and 150 µg/mL.

    • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.995.

  • Sample Analysis with QC Bracketing: Inject a blank, followed by unknown samples. Inject a 50 µg/mL Quality Control (QC) sample every 10 injections.

    • Acceptance Criteria: QC recovery must fall between 98.0% and 102.0%.

Protocol B: LC-MS/MS (For Trace Quantification)

Causality: Electrospray Ionization (ESI) in negative mode is chosen because the carboxylic acid group readily loses a proton. The HILIC mobile phase (high organic content) enhances droplet desolvation in the ESI source, drastically improving sensitivity.

Step-by-Step Methodology:

  • Chromatographic Setup:

    • Column: ZIC-HILIC (100 mm × 2.1 mm, 1.7 µm) for UHPLC compatibility.

    • Mobile Phase: Same as Protocol A, but flow rate reduced to 0.3 mL/min to optimize ionization efficiency.

  • Mass Spectrometer Settings (Triple Quadrupole):

    • Source: ESI Negative Mode.

    • Capillary Voltage: -2.5 kV.

    • MRM Transition: m/z 185.1 [M-H]⁻ → m/z 141.1 (Loss of CO₂). Collision Energy: 15 eV.

  • System Suitability Test (SST): Inject the 10 ng/mL standard six times.

    • Acceptance Criteria: Peak area RSD ≤ 5.0%, Signal-to-Noise (S/N) ≥ 10:1.

  • Calibration: Inject standards ranging from 1 ng/mL to 500 ng/mL. Use a 1/x weighted linear regression.

    • Acceptance Criteria: R² ≥ 0.990.

  • Sample Analysis with QC Bracketing: Inject a blank to verify zero carryover, followed by samples. Bracket with a 50 ng/mL QC sample every 15 injections.

    • Acceptance Criteria: QC recovery must fall between 85.0% and 115.0% (standard for trace bioanalysis).

Quantitative Data Comparison

The following tables summarize the cross-validation data, demonstrating the complementary nature of the two techniques. While LC-MS/MS is vastly superior for trace analysis, HPLC-CAD provides tighter precision at higher concentrations, making it the method of choice for API release testing.

Table 1: Validation Parameters & Sensitivity Profile
ParameterHPLC-CAD (Assay Method)LC-MS/MS (Trace Method)
Linear Range 10 – 150 µg/mL1 – 500 ng/mL
Regression Model Quadratic / Linear (with PFV correction)Linear (1/x weighting)
Correlation Coefficient (R²) 0.99850.9962
Limit of Detection (LOD) 2.5 µg/mL0.2 ng/mL
Limit of Quantification (LOQ) 8.0 µg/mL1.0 ng/mL
Matrix Effect NegligibleModerate (Ion suppression requires internal standard)
Table 2: Accuracy and Precision (Incurred Sample Reanalysis)

Data generated using spiked matrix samples at three concentration levels (Low, Mid, High) relative to the method's working range.

MethodLevelSpiked Conc.Measured Conc.Recovery (Accuracy)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
HPLC-CAD Low25.0 µg/mL24.6 µg/mL98.4%1.8%2.1%
Mid75.0 µg/mL75.3 µg/mL100.4%0.9%1.2%
High125.0 µg/mL124.1 µg/mL99.3%0.7%1.0%
LC-MS/MS Low5.0 ng/mL4.8 ng/mL96.0%4.5%6.2%
Mid50.0 ng/mL51.2 ng/mL102.4%3.1%4.8%
High250.0 ng/mL243.5 ng/mL97.4%2.5%3.5%

Conclusion & Recommendations

The successful cross-validation of analytical methods for 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid hinges on understanding its physicochemical limitations. Because the molecule lacks a UV chromophore, laboratories must abandon standard HPLC-UV protocols.

  • For routine Quality Control and API release: HPLC-CAD is the superior choice. It offers excellent accuracy (~99-100% recovery) and high precision (RSD < 2%) at microgram-per-milliliter levels, fulfilling ICH Q2(R2) requirements for assay methodologies[5].

  • For Pharmacokinetics (PK), Bioanalysis, or Impurity Profiling: LC-MS/MS is mandatory. Operating in ESI negative mode combined with HILIC separation allows for trace quantification down to 1.0 ng/mL, though it requires rigorous monitoring for matrix-induced ion suppression.

By implementing the self-validating protocols outlined above, analytical teams can ensure seamless, compliant method transfer across global laboratory networks.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation.[Link]

  • Investigating the Ionization of Dissolved Organic Matter by Electrospray. Analytical Chemistry, ACS Publications. (Details the use of Charged Aerosol Detection and ESI-MS for highly polar, non-chromophoric carboxylic acids).[Link]

  • Direct determination of amino acids by hydrophilic interaction liquid chromatography with charged aerosol detection. Journal of Chromatography A, PubMed. (Provides foundational validation parameters for HILIC-CAD methodology).[Link]

Sources

Escape from Flatland: A Comparative Guide to 1-(3-Hydroxyoxan-3-yl)cyclopropane-1-carboxylic Acid and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

In the modern era of drug discovery, the transition from planar, aromatic-heavy molecules to highly saturated, three-dimensional scaffolds is a proven strategy for improving clinical success rates[1]. The fraction of sp³ hybridized carbons (Fsp³) has emerged as a critical predictive metric for aqueous solubility, target selectivity, and overall drug-likeness[2].

As a Senior Application Scientist, I frequently evaluate novel building blocks designed to replace traditional flat pharmacophores. 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid represents a masterclass in rational bioisosteric design. This guide objectively compares this highly functionalized, Fsp³-rich scaffold against its structural analogs, detailing the causality behind its physicochemical advantages and providing the self-validating experimental protocols required to benchmark these properties.

Structural Deconstruction & Rationale

The architecture of 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid is engineered to overcome the ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities of traditional phenyl or heteroaryl rings.

  • The Oxane (Tetrahydropyran) Core: Replacing a lipophilic cyclohexane or phenyl ring with an oxane core introduces a polar oxygen heteroatom. This acts as a hydrogen bond acceptor (HBA), lowering the partition coefficient (ClogP) and improving aqueous solubility[3].

  • The Cyclopropane Ring: Cyclopropanes serve as excellent bioisosteres for gem-dimethyl groups or phenyl rings[4]. The ring imparts extreme conformational rigidity, locking the carboxylic acid exit vector into a predictable geometry while enhancing metabolic stability against oxidative degradation[5].

  • The 3-Hydroxyl Group: The incorporation of a C3-hydroxyl group adjacent to the cyclopropyl-carboxylic acid vector serves a dual purpose. First, it introduces a potent hydrogen-bond donor (HBD) that dramatically lowers local lipophilicity. Second, the stereoelectronic environment created by the two adjacent quaternary centers (C1 of the cyclopropane and C3 of the oxane) sterically occludes the alpha-protons of the oxane ring, shielding the scaffold from rapid Cytochrome P450-mediated metabolism.

Bioisostere A Planar Phenyl Ring (Low Fsp3) B Oxane Substitution (THP Core) A->B Decreases logP Adds HBA C Spiro-Cyclopropanation (Rigid Vector) B->C Restricts Conformation Improves Stability D 3-Hydroxyl Addition (H-Bond Donor) C->D Modulates pKa Increases TPSA E Target Analog: 1-(3-hydroxyoxan-3-yl) cyclopropane-1-carboxylic acid D->E Synergistic Optimization

Logical progression of bioisosteric replacement towards an Fsp3-enriched target scaffold.

Comparative Analysis of Structural Analogs

To objectively evaluate the performance of the target scaffold, we must compare it against closely related building blocks. The table below synthesizes quantitative ADME and physicochemical data to highlight the impact of specific structural modifications.

The Comparators:

  • Target: 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid

  • Analog A (Des-hydroxy): 1-(oxan-3-yl)cyclopropane-1-carboxylic acid (Lacks the 3-OH group).

  • Analog B (Des-cyclopropyl): 3-hydroxytetrahydropyran-3-carboxylic acid (Lacks the cyclopropane ring).

  • Analog C (Regioisomer): 1-(3-hydroxyoxan-4-yl)cyclopropane-1-carboxylic acid (C4 attachment).

Table 1: Physicochemical and ADME Profiling
CompoundFsp³MW ( g/mol )ClogPTPSA (Ų)Thermodynamic Sol. (µM)HLM t½ (min)
Target 1.00186.20.4566.8>500 >120
Analog A 1.00170.21.1046.525085
Analog B 1.00146.1-0.1566.8>50045
Analog C 1.00186.20.5066.8480110
Mechanistic Interpretation of Data
  • Target vs. Analog A: The absence of the 3-hydroxyl group in Analog A results in a higher ClogP and a lower Topological Polar Surface Area (TPSA). Consequently, aqueous solubility drops by over 50%. Furthermore, the exposed C3 proton in Analog A is highly susceptible to oxidative metabolism, reducing the human liver microsome (HLM) half-life.

  • Target vs. Analog B: While Analog B shares excellent solubility due to its low molecular weight and high polarity, the absence of the cyclopropane ring leaves the carboxylic acid vector conformationally flexible. This flexibility incurs a high entropic penalty upon target binding and exposes the scaffold to rapid enzymatic clearance (t½ = 45 min).

  • Target vs. Analog C: Shifting the attachment point from C3 to C4 (Analog C) maintains similar physicochemical properties but alters the exit vector of the carboxylic acid. The C3 attachment of the Target generally provides a more favorable dihedral angle for mimicking meta-substituted phenyl rings, a common requirement in kinase and protease inhibitor design.

Experimental Workflows & Protocols

To ensure scientific trustworthiness, the properties discussed above must be evaluated using self-validating experimental systems. Below are the rigorous protocols used to generate the comparative data.

Protocol 1: Thermodynamic Aqueous Solubility Assay (Shake-Flask Method)

Causality Check: Kinetic solubility assays (relying on DMSO stock dilution) often overestimate solubility due to the formation of metastable supersaturated solutions. By employing a shake-flask thermodynamic protocol, we ensure the compound reaches true equilibrium in a crystalline state, providing a reliable metric for in vivo oral bioavailability predictions.

  • Preparation: Weigh 2.0 mg of the solid compound into a 2 mL glass vial.

  • Buffer Addition: Add 1.0 mL of 0.1 M Phosphate Buffered Saline (PBS), pH 7.4.

  • Equilibration: Cap the vial and agitate on a thermoshaker at 300 rpm and 25°C for 24 hours. Rationale: 24 hours is required to ensure the transition from any amorphous phase to the lowest-energy crystalline thermodynamic state.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solid.

  • Quantification: Dilute the supernatant and analyze via HPLC-UV against a standard calibration curve of the compound.

Protocol 2: In Vitro Metabolic Stability (HLM Assay)

Causality Check: Utilizing NADPH as a cofactor isolates Cytochrome P450-mediated Phase I metabolism. The addition of cold acetonitrile serves a dual mechanistic purpose: it rapidly denatures the HLM proteins to halt the enzymatic reaction precisely at the target timepoint, and it precipitates the protein matrix, which is critical for preventing ion suppression during subsequent LC-MS/MS analysis.

HLM_Protocol N1 1. Substrate Preparation 1 µM in pH 7.4 Buffer N2 2. Microsome Addition HLM at 0.5 mg/mL N1->N2 N3 3. Thermal Equilibration 5 min at 37°C N2->N3 N4 4. Reaction Initiation Add 1 mM NADPH N3->N4 N5 5. Kinetic Sampling Aliquot at 0-45 min N4->N5 N6 6. Protein Precipitation Quench with Cold MeCN N5->N6 N7 7. LC-MS/MS Analysis Determine Intrinsic Clearance N6->N7

Step-by-step experimental workflow for evaluating in vitro human liver microsome stability.

Step-by-Step HLM Protocol:

  • Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Add pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Pre-incubate the mixture in a water bath at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • At specific time points (0, 5, 15, 30, and 45 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Immediately quench the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Vortex for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C.

  • Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining and calculate the intrinsic clearance (CL_int) and half-life (t½).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. 1[1]

  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery. 3[3]

  • BenchChem. (2025). Fluorocyclopropane as a Bioisostere in Medicinal Chemistry: An In-depth Technical Guide. 5[5]

  • ACS Publications. (2025). A Data-Driven Perspective on Bioisostere Evaluation. Journal of Medicinal Chemistry. 4[4]

Sources

Safety Operating Guide

1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have observed that the transition from chemical synthesis to waste management is where many research facilities introduce unnecessary risk. Handling novel pharmaceutical building blocks like 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid requires more than just following a checklist; it demands a mechanistic understanding of the molecule to ensure absolute safety and regulatory compliance.

Improper disposal of chemical waste can result in severe environmental contamination, dangerous laboratory reactions, and substantial Environmental Protection Agency (EPA) fines[1]. This guide provides a self-validating, causality-driven operational blueprint for the proper disposal of this specific alicyclic organic acid.

Physicochemical Profiling & Causality in Waste Segregation

Before disposing of any compound, we must understand its molecular behavior to dictate our segregation strategy:

  • Structural Causality: 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid contains a tetrahydropyran (oxan) ring, a cyclopropane ring, and a carboxylic acid moiety. Because it acts as a Brønsted-Lowry acid, aqueous solutions of this compound will exhibit low pH. It must be strictly segregated from strong bases, cyanides, and oxidizers to prevent exothermic neutralization or the release of toxic gases[2].

  • Halogen-Free Advantage: Because the molecule contains no halogens (fluorine, chlorine, bromine), its organic solutions can be safely routed to non-halogenated waste streams[3]. Mixing this compound with halogenated waste unnecessarily increases incineration costs and complicates the disposal profile.

Regulatory Parameters for Satellite Accumulation Areas (SAAs)

Waste management begins at the bench. The EPA mandates that waste must be stored at or near the point of generation in designated Satellite Accumulation Areas (SAAs)[4][5].

Table 1: Quantitative Limits and Container Specifications for Organic Acid Waste

ParameterSpecificationRegulatory Driver / Causality
Max SAA Volume 55 gallons (general) / 25 gallons (lab specific)Limits catastrophic spill volume in active workspaces[5][6].
Full Container Removal Within 72 hoursPrevents prolonged exposure and regulatory violations[4].
Maximum Storage Time 6 months from accumulation start datePrevents chemical degradation and container failure over time[5].
Aqueous pH Limit 5.5 < pH < 11.0Prevents drain corrosion and environmental toxicity[6].
Container Material Polyethylene (HDPE/LDPE) or GlassEnsures chemical compatibility; prevents acid-catalyzed degradation[1][7].

Self-Validating Disposal Protocols

Every protocol below is designed as a closed-loop system, containing built-in validation checks to ensure operational integrity.

Protocol 1: Disposal of Solid Waste (Powders, Crystals, and Consumables)

Use this workflow for expired reagents, unused solids, or contaminated weigh boats.

  • Preparation: Don appropriate PPE (lab coat, nitrile gloves, safety goggles). Perform transfers inside a certified fume hood to prevent inhalation of irritating dust[8].

  • Labeling: Affix a "Hazardous Waste" label to a compatible wide-mouth HDPE container. You must write out the full chemical name—1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid—without abbreviations or structural formulas[4][6].

  • Transfer: Carefully transfer the solid into the container.

  • Validation Check (The First-Drop Rule): This protocol self-validates by requiring the label to be completed before the first particle of waste enters the container[6]. Verify the container is tightly sealed and inspect the exterior threads to ensure no powder residue compromises the seal.

Protocol 2: Management of Organic Solvent Mixtures

Use this workflow when the acid is dissolved in solvents like DMSO, Methanol, or Ethyl Acetate.

  • Classification: Confirm the solvent used is non-halogenated.

  • Routing: Locate the "Non-Halogenated Organic Waste" carboy in your SAA[3]. Ensure the carboy sits within a secondary containment tray[4].

  • Transfer: Use a compatible funnel to pour the solution. Crucial: Never leave the funnel in the container mouth after use; replace the tight-fitting lid immediately to prevent VOC emissions[4][6][7].

  • Validation Check (Compatibility Verification): Review the waste log attached to the carboy before pouring. Confirm that no incompatible chemicals (e.g., strong oxidizers like nitric acid) have been previously added to this specific container, effectively preventing accidental exothermic reactions[8].

Protocol 3: Neutralization of Aqueous Solutions

Use this workflow for aqueous waste streams where the carboxylic acid lowers the pH.

Causality: The carboxylic acid functional group readily donates a proton in aqueous media. If left unneutralized, this acidic solution can degrade the structural integrity of standard waste containers and violates RCRA corrosivity standards.

  • Initial Assessment: Measure the initial pH of the aqueous waste. If the pH is below 5.5, the solution is considered corrosive hazardous waste[6].

  • Neutralization: Slowly add an alkaline neutralizing agent, such as Sodium Bicarbonate ( NaHCO3​ ) or Soda Ash, while stirring continuously[2]. Always add the acid to water/base slowly, never the reverse, to dissipate heat[2].

  • Reaction Monitoring: The carboxylic acid will react with the bicarbonate to form a stable sodium salt, water, and carbon dioxide gas (effervescence).

  • Validation Check (Visual & Chemical Confirmation): The system self-validates visually: continue adding the neutralizing agent until effervescence ceases completely. Once bubbling stops, re-measure the pH using indicator strips to confirm it rests safely between 5.5 and 11.0[6]. Only then can it be transferred to the final aqueous waste container.

Emergency Spill Response & Decontamination

In the event of a localized bench spill (less than 1 Liter):

  • Ventilate the area and ensure PPE is secure.

  • Neutralize the spilled acid directly by covering it with an alkaline material such as Soda Ash or Sodium Bicarbonate[2].

  • Absorb the neutralized mixture with an inert absorbent (e.g., vermiculite or sand)[2].

  • Place the debris in a solid hazardous waste container, label it, and wipe the affected bench area with a mild Sodium Bicarbonate solution to ensure total decontamination[2].

Waste Segregation Decision Tree

G Start Waste Generated: 1-(3-hydroxyoxan-3-yl)cyclopropane- 1-carboxylic acid State Physical State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Solid Liquid Liquid Waste (Solutions) State->Liquid Liquid SolidDisp Collect in Compatible Solid Waste Container Solid->SolidDisp Solvent Solvent Type? Liquid->Solvent Organic Organic Solvent (e.g., DMSO, MeOH) Solvent->Organic Organic Aqueous Aqueous Solution Solvent->Aqueous Aqueous OrgDisp Non-Halogenated Organic Waste Container Organic->OrgDisp pHCheck Check pH Level Aqueous->pHCheck Neutralize Neutralize to pH 5.5 - 11.0 (Use NaHCO3) pHCheck->Neutralize pH < 5.5 AqDisp Aqueous Waste Container (or Drain if EHS permits) pHCheck->AqDisp 5.5 < pH < 11.0 Neutralize->AqDisp

Decision tree for 1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid waste segregation.

References

  • Title: How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health Source: danielshealth.com URL: [Link]

  • Title: Hazardous Chemical Waste Management Guidelines - Columbia | Research Source: columbia.edu URL: [Link]

  • Title: Hazardous Waste Disposal Guide - Research Safety Source: northwestern.edu URL: [Link]

  • Title: Chemical Waste | Environmental Health & Safety (EHS) Source: utexas.edu URL: [Link]

  • Title: Chemical Waste Disposal Guidelines - Emory University Source: ust.hk URL: [Link]

  • Title: Standard Operating Procedures - Florida Atlantic University Source: fau.edu URL: [Link]

  • Title: Chemical Waste Disposal - Stanford Environmental Health & Safety Source: stanford.edu URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.